Product packaging for Ji-101(Cat. No.:CAS No. 900573-88-8)

Ji-101

Katalognummer: B1683799
CAS-Nummer: 900573-88-8
Molekulargewicht: 466.3 g/mol
InChI-Schlüssel: ZXBFYBLSJMEBEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

JI-101 has been used in trials studying the treatment of Cancer, Colon Cancer, Neuroendocrine, Ovarian Cancer, and Advanced Solid Tumors.
Angiogenesis Inhibitor this compound is an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRb), and the ephrin B4 receptor B4 (EphB4) with potential antiangiogenic and antineoplastic activities. Angiogenesis inhibitor this compound binds to and inhibits VEGFR2, PDGFRb and EphB4, which may inhibit tumor angiogenesis and, so, cellular proliferation in tumor cells overexpressing VEGFR2, PDGFRb and EphB4. The receptor tyrosine kinases VEGFR2, PDGFRb and EphB4 may be overexpressed in a number of different cancer cell types and may play crucial roles in tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20BrN5O2 B1683799 Ji-101 CAS No. 900573-88-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900573-88-8
Record name CGI-1842
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGI-1842
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JI-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ji-101: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Ji-101 is an orally available, multi-kinase inhibitor designed to potently and selectively disrupt tumor angiogenesis by targeting three key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4] This unique triple-targeting mechanism allows this compound to inhibit multiple critical stages of angiogenesis, offering a potential advantage in overcoming tumor resistance and enhancing anti-tumor efficacy.[3]

Core Mechanism of Action: Simultaneous Inhibition of Key Angiogenic Pathways

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of VEGFR-2, PDGFR-β, and EphB4. This blockade prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, as well as the recruitment of perivascular cells.

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of VEGF-induced angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals. This compound's inhibition of VEGFR-2 is expected to block these downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates This compound This compound This compound->VEGFR-2 Inhibits ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

This compound Inhibition of the VEGFR-2 Signaling Pathway.
Targeting the PDGFR-β Signaling Pathway

PDGFR-β, expressed on pericytes and smooth muscle cells, plays a crucial role in the maturation and stabilization of newly formed blood vessels. By inhibiting PDGFR-β, this compound is believed to disrupt the recruitment of these perivascular cells, leading to vessel destabilization and increased permeability. This action complements its direct anti-endothelial effects.

PDGFRB_Pathway cluster_extracellular Extracellular Space cluster_membrane Pericyte Membrane cluster_intracellular Intracellular Space PDGF-B PDGF-B PDGFR-β PDGFR-β Tyrosine Kinase Domain PDGF-B->PDGFR-β Binds PI3K PI3K PDGFR-β->PI3K Activates This compound This compound This compound->PDGFR-β Inhibits Akt Akt PI3K->Akt Activates Recruitment Recruitment Akt->Recruitment Vessel_Stabilization Vessel_Stabilization Recruitment->Vessel_Stabilization

This compound Disruption of PDGFR-β Signaling in Pericytes.
Targeting the EphB4 Signaling Pathway

The EphB4 receptor and its ligand, ephrin-B2, are critical for the remodeling and maturation of the capillary plexus during angiogenesis. Inhibition of EphB4 by this compound is a novel mechanism not found in many other angiogenesis inhibitors.[3][4] This action is thought to interfere with the proper assembly and stabilization of the vascular network.

EphB4_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Ephrin-B2 Ephrin-B2 EphB4 EphB4 Tyrosine Kinase Domain Ephrin-B2->EphB4 Binds Downstream_Effectors Downstream Effectors EphB4->Downstream_Effectors Activates This compound This compound This compound->EphB4 Inhibits Vascular_Remodeling Vascular_Remodeling Downstream_Effectors->Vascular_Remodeling

This compound's Novel Inhibition of EphB4 Signaling.

Quantitative Data

While specific IC50 values for this compound against its target kinases are not publicly available in the reviewed literature, preclinical studies have described it as having high potency, generally in the sub-100 nM range, in both enzymatic and cell-based assays.[5] Further quantitative data from these preclinical evaluations are summarized below.

Table 1: Preclinical Efficacy of this compound

Assay Type Model Key Findings Reference

| In vivo | MDA-MB-231 mouse xenotransplant model | Co-administration with paclitaxel resulted in greater efficacy with no increased toxicity. |[5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully disclosed in the public domain. However, based on the available abstracts and clinical trial information, the following outlines the likely methodologies employed.

In Vitro Kinase Inhibition Assays (General Protocol)

Standard enzymatic assays would have been utilized to determine the inhibitory activity of this compound against VEGFR-2, PDGFR-β, and EphB4. A generalized workflow for such an assay is depicted below.

Kinase_Assay_Workflow Recombinant_Kinase Recombinant Kinase (VEGFR-2, PDGFR-β, or EphB4) Incubation Incubation at 37°C Recombinant_Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Ji-101_Dilutions This compound Serial Dilutions Ji-101_Dilutions->Incubation Detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Calculation IC50 Value Calculation Detection->IC50_Calculation

Generalized Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Phosphorylation Assays (Conceptual Protocol)

To assess the in-cell activity of this compound, cell-based assays measuring the phosphorylation of the target receptors would have been conducted. This typically involves stimulating cells with the respective ligand in the presence of varying concentrations of the inhibitor.

  • Cell Culture: Endothelial cells (e.g., HUVECs) expressing the target receptors are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with a range of this compound concentrations before stimulation.

  • Stimulation: Cells are stimulated with the relevant growth factor (e.g., VEGF-A for VEGFR-2) to induce receptor phosphorylation.

  • Lysis: Cells are lysed to extract proteins.

  • Detection: The level of phosphorylated receptor is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

In Vivo Xenograft Studies (General Protocol)

The anti-tumor efficacy of this compound was evaluated in preclinical animal models. A common approach involves the use of human tumor xenografts in immunodeficient mice.

  • Cell Implantation: Human cancer cells, such as MDA-MB-231, are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated to determine the anti-tumor activity of this compound.

Conclusion

This compound represents a novel approach to anti-angiogenic therapy through its simultaneous inhibition of three key receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4. This multi-targeted mechanism allows for a comprehensive blockade of the signaling pathways that drive the formation, maturation, and stabilization of tumor blood vessels. While detailed quantitative and protocol information remains limited in the public domain, the available preclinical and early clinical data suggest that this compound is a potent and selective inhibitor of angiogenesis with the potential for further development in oncology.

References

Ji-101 Kinase Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant potential in preclinical and early clinical studies as an anti-angiogenic agent. Its primary mechanism of action involves the potent and selective inhibition of three key receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document provides a comprehensive technical guide on the kinase selectivity profile of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound has been characterized as a highly selective and potent angiogenesis inhibitor.[3] Preclinical studies have demonstrated its high potency against its primary targets.

Primary Target Kinase Inhibition

This compound exhibits potent inhibitory activity against VEGFR-2, PDGFR-β, and EphB4 in both enzymatic and cell-based assays. The reported potency for these primary targets is in the nanomolar range, highlighting its efficacy in disrupting key angiogenic signaling pathways.

Target KinasePotency (IC50/Kd)Assay Type(s)Reference(s)
VEGFR-2<100 nMEnzymatic and Cell-based assays[3]
PDGFR-β<100 nMEnzymatic and Cell-based assays[3]
EphB4<100 nMEnzymatic and Cell-based assays[3]
Broad Kinase Selectivity Screening

To assess the broader selectivity profile and potential off-target effects, this compound was screened against a large panel of kinases.

A comprehensive kinase cross-screening was performed using the Ambit KinomeScan™ platform, evaluating the binding affinity of this compound against a panel of 445 kinases.[3] The results of this extensive screening demonstrated a high degree of selectivity for its primary angiogenic targets.

Of the 445 kinases tested, only 23 kinases showed a dissociation constant (Kd) of less than 3000 nM.[3] This indicates a very low potential for off-target activity at therapeutic concentrations. A selectivity score (S10) of less than 0.15 was also reported, further underscoring its specificity.[3] While the specific identities of these 23 kinases and their precise Kd values are not publicly available in the reviewed literature, the overall data strongly support the classification of this compound as a highly selective kinase inhibitor.

Experimental Protocols

The kinase selectivity profile of this compound was determined using a combination of standard enzymatic assays, cell-based functional assays, and a comprehensive binding assay platform.

Enzymatic and Cell-Based Assays

Initial characterization of this compound's inhibitory activity was performed using enzymatic and cell-based assays.[3]

  • Enzymatic Assays: These assays directly measure the ability of this compound to inhibit the catalytic activity of its target kinases. Typically, this involves incubating the purified kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Cell-Based Assays: To confirm the activity of this compound in a more physiologically relevant context, cell-based assays were utilized.[3] These assays typically involve treating cultured cells that express the target receptors (VEGFR-2, PDGFR-β, EphB4) with their respective ligands to stimulate receptor autophosphorylation. The inhibitory effect of this compound is then assessed by measuring the reduction in receptor phosphorylation, often via techniques like Western blotting or ELISA.

KINOMEscan™ Broad Kinase Profiling

The comprehensive selectivity profiling of this compound was conducted using the KINOMEscan™ competition binding assay platform. This methodology provides a quantitative measure of the binding affinity (Kd) of a compound to a large number of kinases.

The KINOMEscan™ assay involves the following key steps:

  • Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.

  • Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Competition: The kinase-tagged phage, the test compound (this compound), and the immobilized ligand are incubated together. This compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.

  • Kd Determination: By measuring the amount of bound kinase at various concentrations of the test compound, a dissociation constant (Kd) can be accurately calculated, providing a direct measure of binding affinity.

G cluster_workflow KINOMEscan™ Experimental Workflow start Start: Prepare Kinase Panel (445 Kinases) prepare Prepare Components: - Kinase-tagged Phage - Immobilized Ligand - this compound (Test Compound) start->prepare 1 incubate Incubate Components Together: Competition for Kinase Binding prepare->incubate 2 quantify Quantify Bound Kinase-Phage via qPCR incubate->quantify 3 calculate Calculate Dissociation Constant (Kd) for each Kinase quantify->calculate 4 analyze Analyze Selectivity Profile: Identify Primary Targets and Off-Targets calculate->analyze 5 end_node End: Generate Selectivity Report analyze->end_node 6

KINOMEscan™ Experimental Workflow Diagram.

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by simultaneously inhibiting the signaling pathways mediated by VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for the various stages of angiogenesis, including endothelial cell proliferation, migration, survival, and vessel maturation.

G cluster_pathway This compound Inhibition of Angiogenic Signaling Pathways cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses in Angiogenesis ji101 This compound vegfr2 VEGFR-2 ji101->vegfr2 pdgfrb PDGFR-β ji101->pdgfrb ephb4 EphB4 ji101->ephb4 pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_mapk Ras/MAPK Pathway vegfr2->ras_mapk plc_gamma PLCγ Pathway vegfr2->plc_gamma pdgfrb->pi3k_akt pdgfrb->ras_mapk maturation Vessel Maturation & Pericyte Recruitment pdgfrb->maturation ephb4->pi3k_akt ephb4->maturation proliferation Endothelial Cell Proliferation & Survival pi3k_akt->proliferation migration Endothelial Cell Migration pi3k_akt->migration ras_mapk->proliferation plc_gamma->migration

This compound Signaling Pathway Inhibition.

By blocking these critical signaling nodes, this compound effectively inhibits the formation of new blood vessels that are essential for tumor growth and metastasis. The unique combination of targeting EphB4 in addition to the well-established VEGFR and PDGFR pathways distinguishes this compound from other anti-angiogenic agents and may offer a broader and more durable therapeutic effect.

References

The Biological Activity of Ji-101 on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 is a novel, orally available multi-kinase inhibitor targeting key drivers of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Ephrin type-B receptor 4 (EphB4), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By potently and selectively inhibiting these three critical receptor tyrosine kinases, this compound demonstrates a comprehensive mechanism of action against tumor angiogenesis, positioning it as a significant agent for oncological research and development. This technical guide provides an in-depth overview of the biological activity of this compound on endothelial cells, including its mechanism of action, representative quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the targeted signaling pathways.

Introduction to this compound

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This process is largely driven by the activation of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. This compound is a small molecule inhibitor designed to simultaneously block three major pro-angiogenic signaling pathways. Its targets include:

  • VEGFR2: The primary receptor for VEGF-A, a potent stimulator of endothelial cell proliferation, migration, and survival.

  • EphB4: A receptor tyrosine kinase involved in vascular development, remodeling, and the specification of arterial-venous identity.

  • PDGFRβ: A receptor for PDGF-BB, which is crucial for the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels.

The concurrent inhibition of these pathways suggests that this compound can disrupt multiple stages of angiogenesis, from endothelial cell activation to vessel maturation.

Biological Activity and Quantitative Data

Preclinical studies have established that this compound is a potent inhibitor of its target kinases. In both enzymatic and cell-based assays, this compound demonstrates high potency against VEGFR2, EphB4, and PDGFR, with inhibitory concentrations of less than 100 nM[1][2].

Representative In Vitro Efficacy on Endothelial Cells

While specific public data on the effects of this compound on endothelial cells is limited, this section presents representative data for a hypothetical tyrosine kinase inhibitor with a similar target profile. These tables are structured for clarity and comparative analysis.

Table 1: Inhibitory Activity of a Representative TKI on Endothelial Cell Proliferation

Cell LineAssay MethodEndpointIC50 (nM) [Range]
HUVECBrdU Incorporation72 hours50 - 100
HMVECCellTiter-Glo®72 hours75 - 150

HUVEC: Human Umbilical Vein Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells; IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of Endothelial Cell Migration by a Representative TKI

Cell LineAssay MethodStimulant% Inhibition at 100 nM [Range]
HUVECTranswell AssayVEGF-A60 - 80%
HUVECScratch/Wound HealingVEGF-A50 - 70%

Table 3: Inhibition of Endothelial Cell Tube Formation by a Representative TKI

Cell LineSubstrateStimulantEndpoint% Inhibition at 100 nM [Range]
HUVECMatrigel™VEGF-ATotal Tube Length70 - 90%
HUVECMatrigel™VEGF-ANumber of Branch Points65 - 85%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of a multi-kinase inhibitor like this compound on endothelial cells.

Endothelial Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

  • Treatment: Add the test compound (e.g., this compound) at various concentrations in the presence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).

  • BrdU Labeling: After 48 hours of incubation, add 10 µM BrdU to each well and incubate for an additional 24 hours.

  • Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP) according to the manufacturer's protocol.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL of Matrigel™. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Suspension: Harvest HUVECs and resuspend them in basal endothelial medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment and Seeding: Add the test compound and a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF-A) to the cell suspension. Seed 100 µL of the cell suspension onto the solidified Matrigel™.

  • Incubation: Incubate the plate at 37°C for 6-18 hours.

  • Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the total tube length and the number of branch points using image analysis software.

Western Blot Analysis of Receptor Phosphorylation
  • Cell Culture and Starvation: Culture HUVECs to near confluency in a 6-well plate. Serum-starve the cells for 12-18 hours in a basal medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the respective ligands (e.g., 50 ng/mL VEGF-A for VEGFR2, 200 ng/mL Ephrin-B2 for EphB4, 50 ng/mL PDGF-BB for PDGFRβ) for 10-15 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated forms of VEGFR2 (e.g., p-VEGFR2 Tyr1175), EphB4, and PDGFRβ. Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of each receptor as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Inhibited by this compound

Ji101_Signaling_Pathway cluster_VEGFR2 VEGFR2 Signaling cluster_EphB4 EphB4 Signaling cluster_PDGFR PDGFRβ Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration EphrinB2 Ephrin-B2 EphB4 EphB4 EphrinB2->EphB4 Src Src Family Kinases EphB4->Src RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) EphB4->RhoGTPases VascularRemodeling Vascular Remodeling RhoGTPases->VascularRemodeling PDGF PDGF-BB PDGFRb PDGFRβ PDGF->PDGFRb PI3K_PDGF PI3K PDGFRb->PI3K_PDGF Akt_PDGF Akt PI3K_PDGF->Akt_PDGF PericyteRecruitment Pericyte Recruitment & Vessel Stability Akt_PDGF->PericyteRecruitment Ji101 This compound Ji101->VEGFR2 Ji101->EphB4 Ji101->PDGFRb

Caption: this compound inhibits VEGFR2, EphB4, and PDGFRβ signaling pathways.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_assays In Vitro Assays on Endothelial Cells Proliferation Proliferation Assay (BrdU/CellTiter-Glo) DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis Migration Migration Assay (Transwell/Scratch) Migration->DataAnalysis TubeFormation Tube Formation Assay (Matrigel) TubeFormation->DataAnalysis WesternBlot Western Blot (p-Receptor Analysis) WesternBlot->DataAnalysis Start Start: This compound Compound Start->Proliferation Determine IC50 Start->Migration Assess Anti-Migratory Effect Start->TubeFormation Evaluate Anti-Angiogenic Potential Start->WesternBlot Confirm Target Inhibition

Caption: Workflow for evaluating this compound's activity on endothelial cells.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with a mechanism of action that comprehensively addresses key pathways in tumor angiogenesis. Its ability to inhibit VEGFR2, EphB4, and PDGFRβ simultaneously underscores its potential as a robust anti-angiogenic agent. The experimental protocols and representative data presented in this guide provide a framework for the continued investigation and understanding of this compound's biological effects on endothelial cells, which is crucial for its further development as a therapeutic agent. Future studies providing more detailed and publicly accessible quantitative data will be invaluable to the scientific community.

References

Ji-101: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor of VEGFR2, PDGFR-β, and EphB4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ji-101, an oral, multi-kinase inhibitor targeting key drivers of tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). This compound's unique targeting of EphB4 distinguishes it from other anti-angiogenic agents.[1][2][3] This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the core signaling pathways and mechanisms of action.

Core Mechanism of Action

This compound is a potent, orally available small molecule inhibitor designed to disrupt tumor growth by simultaneously blocking three critical receptor tyrosine kinases involved in angiogenesis.[1][4] By targeting VEGFR2, PDGFR-β, and EphB4, this compound aims to inhibit multiple stages of blood vessel formation within the tumor microenvironment, potentially leading to a more robust anti-tumor effect. The inclusion of EphB4 inhibition represents a novel approach in anti-angiogenic therapy.[1][2][3]

Data Presentation

In Vitro Kinase Inhibition

This compound demonstrates high potency against its target kinases in both enzymatic and cell-based assays.

Target KinaseAssay TypeIC50 (nM)
VEGFR2Enzymatic & Cellular< 100
PDGFR-βEnzymatic & Cellular< 100
EphB4Enzymatic & Cellular< 100

Data synthesized from preclinical findings.[5][6]

Preclinical Pharmacokinetics in Sprague-Dawley Rats

The pharmacokinetic profile of this compound was characterized following intravenous and oral administration in male Sprague-Dawley rats.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)520
Half-life (t½) (h)1.75 ± 0.792.66 ± 0.13
Cmax (ng/mL)-1030 ± 150
Tmax (h)-2.0
AUC (0-t) (ng·h/mL)640 ± 1302800 ± 290
Clearance (Cl) (mL/min/kg)13.0 ± 2.62-
Volume of Distribution (Vd) (L/kg)2.11 ± 1.42-
Oral Bioavailability (%)-55

Data from a study on the pharmacokinetics of this compound in rats.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for VEGFR2, PDGFR-β, and EphB4.

Materials:

  • Recombinant human VEGFR2, PDGFR-β, and EphB4 kinase domains

  • Specific peptide substrates for each kinase

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Phosphorylation Assay (Representative Protocol)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of VEGFR2, PDGFR-β, and EphB4 phosphorylation in cultured cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines endogenously expressing the target receptors.

  • Cell culture medium and supplements.

  • Recombinant human VEGF, PDGF-BB, and Ephrin-B2 ligands.

  • This compound (dissolved in DMSO).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFR-β, anti-total-PDGFR-β, anti-phospho-EphB4, anti-total-EphB4.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Western blot or ELISA reagents and equipment.

Procedure:

  • Seed cells in multi-well plates and grow to near confluence.

  • Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with the respective ligands (VEGF, PDGF-BB, or Ephrin-B2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of the target receptors using Western blotting or ELISA with specific antibodies against the phosphorylated and total receptor forms.

  • Quantify the band intensities or signal and normalize the phosphorylated receptor level to the total receptor level.

  • Calculate the percentage of inhibition of ligand-induced phosphorylation for each this compound concentration.

  • Determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound, alone or in combination with other agents, in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • MDA-MB-231 human breast cancer cells.

  • Cell culture medium.

  • Matrigel (optional).

  • This compound formulation for oral administration.

  • Standard chemotherapy agent (e.g., paclitaxel) for combination studies.

  • Calipers for tumor measurement.

Procedure:

  • Culture MDA-MB-231 cells under standard conditions.

  • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound and paclitaxel combination).

  • Administer this compound orally according to the predetermined dose and schedule. Administer paclitaxel (or other combination agent) as per its standard protocol.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Compare tumor growth inhibition between the treatment groups and the vehicle control group.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT Survival Survival AKT->Survival Ji101 This compound Ji101->VEGFR2

Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.

PDGFRB_Signaling_Pathway PDGF PDGF-BB PDGFRB PDGFR-β PDGF->PDGFRB Binds GRB2 GRB2/SOS PDGFRB->GRB2 Activates PI3K PI3K PDGFRB->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Pericyte Proliferation ERK->Proliferation Migration Pericyte Migration ERK->Migration AKT Akt PI3K->AKT Survival Pericyte Survival AKT->Survival Ji101 This compound Ji101->PDGFRB

Caption: PDGFR-β Signaling Pathway and Inhibition by this compound.

EphB4_Signaling_Pathway EphrinB2 Ephrin-B2 EphB4 EphB4 EphrinB2->EphB4 Binds PI3K PI3K EphB4->PI3K Activates RAS RAS/MAPK Pathway EphB4->RAS Activates CellAdhesion Cell Adhesion EphB4->CellAdhesion AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration RAS->Migration Ji101 This compound Ji101->EphB4

Caption: EphB4 Signaling Pathway and Inhibition by this compound.

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Enzymatic Kinase Assays (IC50 Determination) CellAssay Cell-Based Phosphorylation Assays (Cellular Potency) KinaseAssay->CellAssay Confirms Cellular Activity PK Pharmacokinetic Studies (Rat Model) CellAssay->PK Guides In Vivo Dosing Efficacy Tumor Xenograft Studies (Mouse Model) PK->Efficacy Informs Efficacy Study Design

Caption: Preclinical Evaluation Workflow for this compound.

Logical_Relationship cluster_targets Molecular Targets cluster_processes Biological Processes Inhibited Ji101 This compound VEGFR2 VEGFR2 Ji101->VEGFR2 PDGFRB PDGFR-β Ji101->PDGFRB EphB4 EphB4 Ji101->EphB4 Endothelial Endothelial Cell Proliferation & Survival VEGFR2->Endothelial Pericyte Pericyte Recruitment & Vessel Maturation PDGFRB->Pericyte Vascular Vascular Remodeling & Cell Migration EphB4->Vascular AntiAngio Anti-Angiogenesis Endothelial->AntiAngio Pericyte->AntiAngio Vascular->AntiAngio TumorGrowth Inhibition of Tumor Growth AntiAngio->TumorGrowth

References

Preclinical Pharmacology of Ji-101: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ji-101 (also known as CGI-1842) is an orally active, multi-targeted tyrosine kinase inhibitor with a unique preclinical profile demonstrating potent and selective inhibition of key regulators of angiogenesis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Core Mechanism of Action

This compound exerts its anti-angiogenic and potential anti-tumor effects by selectively targeting three critical receptor tyrosine kinases involved in tumor vascularization and growth:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

  • Ephrin Type-B Receptor 4 (EphB4)

The dual inhibition of VEGFR-2 and PDGFR-β is a clinically validated strategy for blocking tumor angiogenesis. The additional potent inhibition of EphB4 distinguishes this compound from many other angiogenesis inhibitors, offering a novel mechanism to potentially overcome resistance and provide broader anti-tumor activity.[1][2]

In Vitro Pharmacology

Enzymatic and Cell-Based Assay Potency

A broad kinase cross-screening of 445 kinases revealed that this compound is highly selective for its intended angiogenic targets.[3] Only 23 kinases showed a dissociation constant (Kd) of less than 1 µM, and of those, only 15 had a Kd less than 100 nM, indicating a favorable selectivity profile.[3]

Cellular Effects in Combination Studies

In vitro studies have explored the synergistic potential of this compound with other anti-cancer agents. Co-incubation of this compound with the PI3 kinase/mTOR inhibitor BEZ235 resulted in enhanced cellular toxicity in a cell-line-specific manner, suggesting a synergistic interaction.[2] In contrast, the toxicity profiles of traditional chemotherapies such as gemcitabine, oxaliplatin, and 5-fluorouracil were not significantly altered when combined with this compound in vitro.[2]

In Vivo Pharmacology

Xenograft Models

Preclinical efficacy of this compound has been evaluated in rodent xenograft models. In a mouse xenograft model using the human triple-negative breast cancer cell line MDA-MB-231 , the co-administration of this compound with paclitaxel resulted in greater efficacy in inhibiting tumor growth compared to either agent alone, with no observed increase in toxicity.[3][4]

Experimental Protocols

MDA-MB-231 Xenograft Study (as inferred from available data):

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions to ensure viability and proliferation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel. This compound is administered orally.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.

Pharmacokinetics

A detailed pharmacokinetic study of this compound was conducted in Sprague-Dawley rats. The key findings are summarized in the table below.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) -1850 ± 212
Tmax (h) -2.0 ± 0.0
AUC (0-t) (ng*h/mL) 1290 ± 2607100 ± 354
Half-life (t½) (h) 1.75 ± 0.792.66 ± 0.13
Clearance (Cl) (mL/min/kg) 13.0 ± 2.62-
Volume of Distribution (Vd) (L/kg) 2.11 ± 1.42-
Oral Bioavailability (%) -55

Data from a study in Sprague-Dawley rats.

Following oral administration, this compound was rapidly absorbed, reaching maximum plasma concentration within 2 hours.[5] The oral bioavailability was determined to be 55%.[5] this compound is highly permeable and is not a substrate for P-glycoprotein (P-gp).[5] Tissue distribution was extensive, with a notable uptake into lung tissue.[5] The primary route of elimination is through feces, with mono- and di-hydroxy metabolites being excreted in the bile.[5]

Pharmacokinetic Study Protocol (Rat)
  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing:

    • Intravenous: A single dose of 10 mg/kg was administered.

    • Oral: A single dose of 50 mg/kg was administered.

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathway targeted by this compound and a general workflow for a xenograft efficacy study.

Ji101_Signaling_Pathway cluster_ligands cluster_receptors cluster_pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb EphrinB Ephrin-B EphB4 EphB4 EphrinB->EphB4 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellProliferation Cell Proliferation & Survival VEGFR2->CellProliferation PDGFRb->Angiogenesis PDGFRb->CellProliferation EphB4->Angiogenesis Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4

Caption: this compound inhibits key signaling pathways involved in angiogenesis and cell proliferation.

Xenograft_Workflow A Cell Culture (e.g., MDA-MB-231) B Tumor Cell Implantation A->B C Tumor Growth Establishment B->C D Randomization & Treatment Initiation C->D E Tumor Volume Measurement D->E E->E F Data Analysis (Tumor Growth Inhibition) E->F

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

An In-Depth Technical Guide to Ji-101: A Multi-Kinase Inhibitor Targeting Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 is an orally available, small molecule multi-kinase inhibitor designed to potently and selectively target key receptor tyrosine kinases involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). By simultaneously blocking these critical signaling pathways, this compound demonstrates a comprehensive approach to inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and available clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a urea-based derivative with the following chemical identity:

  • Chemical Name: 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea

  • Molecular Formula: C₂₂H₂₀BrN₅O₂[1]

  • Molecular Weight: 466.33 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₀BrN₅O₂[1]
Molecular Weight 466.33 g/mol [1]
SMILES COc1ccc(Br)cc1NC(=O)Nc1cccc2c1n(Cc1ccnc(N)c1)cc2
InChI InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)
Solubility Soluble in DMSO[2]
Permeability High
P-gp Substrate No

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the kinase activity of three key receptors: VEGFR-2, PDGFR-β, and EphB4. This multi-targeted approach provides a broader blockade of the complex signaling network that drives tumor neovascularization.

Signaling Pathway Inhibition by this compound

Ji101_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PDGF PDGF PDGFR-β PDGFR-β PDGF->PDGFR-β Binds EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Binds Downstream\nEffectors Downstream Effectors VEGFR-2->Downstream\nEffectors Activates PDGFR-β->Downstream\nEffectors Activates EphB4->Downstream\nEffectors Activates This compound This compound This compound->VEGFR-2 This compound->PDGFR-β This compound->EphB4 Angiogenesis Angiogenesis Downstream\nEffectors->Angiogenesis Promotes

Caption: this compound inhibits the activation of VEGFR-2, PDGFR-β, and EphB4.

Kinase Inhibition Profile

This compound demonstrates high potency against its primary targets in both enzymatic and cell-based assays, with inhibitory concentrations in the nanomolar range. A broad kinase screen revealed high selectivity for these angiogenic kinases.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

TargetPotency (Enzymatic and Cell-based Assays)Reference
VEGFR-2<100 nM[3]
PDGFR-β<100 nM[3]
EphB4<100 nM[3]

Preclinical Pharmacology

Pharmacokinetics in Rats

Preclinical studies in Sprague-Dawley rats have characterized the pharmacokinetic profile of this compound following intravenous and oral administration. The compound is rapidly absorbed and exhibits good oral bioavailability.

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (3 mg/kg)Oral (30 mg/kg)Reference
Cmax (ng/mL) -266 ± 13[4]
Tmax (h) -2[4]
T½ (h) 1.75 ± 0.792.66 ± 0.13[4]
Clearance (mL/min/kg) 13.0 ± 2.62-[4]
Volume of Distribution (L/kg) 2.11 ± 1.42-[4]
Oral Bioavailability (%) -55[4]

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for the treatment of advanced solid tumors. These studies have provided initial data on the safety, tolerability, and pharmacokinetics of this compound in human subjects.

Clinical Trial Information

A notable clinical trial (NCT00842335) was a Phase 1/2, open-label, dose-escalation study in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) of orally administered this compound.[3] Another study (NCT01149434) investigated this compound in patients with advanced low-grade endocrine tumors, ovarian cancers, or K-RAS mutant colon cancers.[5]

Table 4: Summary of a Phase I Clinical Trial of this compound (NCT00842335)

ParameterDetailsReference
Study Design Open-label, dose-escalation[3]
Patient Population Advanced solid tumors[3]
Dosing Regimen Oral daily dosing at 100 mg, 200 mg, and 400 mg[4]
Common Adverse Events Manageable hypertension, nausea, abdominal pain, and short-duration hand-foot syndrome at the 400mg dose level. No serious adverse events were observed.[6][7][6][7]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of a compound like this compound would involve a biochemical assay measuring the phosphorylation of a substrate by the target kinase.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prepare kinase, substrate, and ATP solution Prepare kinase, substrate, and ATP solution Incubate kinase with this compound Incubate kinase with this compound Prepare kinase, substrate, and ATP solution->Incubate kinase with this compound Prepare serial dilutions of this compound Prepare serial dilutions of this compound Prepare serial dilutions of this compound->Incubate kinase with this compound Initiate reaction by adding ATP and substrate Initiate reaction by adding ATP and substrate Incubate kinase with this compound->Initiate reaction by adding ATP and substrate Incubate at 37°C Incubate at 37°C Initiate reaction by adding ATP and substrate->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Measure substrate phosphorylation Measure substrate phosphorylation Stop reaction->Measure substrate phosphorylation Calculate % inhibition Calculate % inhibition Measure substrate phosphorylation->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of this compound on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_measurement Viability Measurement cluster_data_analysis Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plates->Allow cells to adhere overnight Treat cells with serial dilutions of this compound Treat cells with serial dilutions of this compound Allow cells to adhere overnight->Treat cells with serial dilutions of this compound Incubate for 72 hours Incubate for 72 hours Treat cells with serial dilutions of this compound->Incubate for 72 hours Add viability reagent (e.g., MTT, CellTiter-Glo®) Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate for 72 hours->Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate as per manufacturer's protocol Incubate as per manufacturer's protocol Add viability reagent (e.g., MTT, CellTiter-Glo®)->Incubate as per manufacturer's protocol Measure absorbance or luminescence Measure absorbance or luminescence Incubate as per manufacturer's protocol->Measure absorbance or luminescence Calculate % cell viability Calculate % cell viability Measure absorbance or luminescence->Calculate % cell viability Determine GI50/IC50 value Determine GI50/IC50 value Calculate % cell viability->Determine GI50/IC50 value

Caption: A general workflow for a cell proliferation/viability assay.

Conclusion

This compound is a potent and selective multi-kinase inhibitor with a well-defined mechanism of action targeting key drivers of tumor angiogenesis. Its favorable preclinical pharmacokinetic profile and manageable safety profile in early clinical trials warrant further investigation into its therapeutic potential in various oncology indications. This technical guide provides a comprehensive summary of the currently available data on this compound to support ongoing and future research and development efforts.

References

In Vitro Potency of Ji-101: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro potency and selectivity of Ji-101, a multi-kinase inhibitor, against its primary kinase targets. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and angiogenesis research.

Executive Summary

This compound is an orally available, potent, and selective small molecule inhibitor targeting key receptor tyrosine kinases involved in tumor angiogenesis. Preclinical data have demonstrated its high efficacy in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This unique "triple" inhibitory profile suggests a comprehensive blockade of critical angiogenic pathways. Broad kinase screening has confirmed the high selectivity of this compound for these angiogenic kinases.[3][4][5]

In Vitro Potency Against Target Kinases

This compound has demonstrated high potency against its primary targets in both enzymatic and cell-based assays. While specific IC50 and Kd values are not publicly available in comprehensive tables, preclinical studies consistently report potencies of less than 100 nM for VEGFR-2, PDGFR-β, and EphB4.[3][4][5]

Table 1: Summary of In Vitro Potency of this compound Against Primary Target Kinases
Target KinaseAssay TypePotencyReference
VEGFR-2Enzymatic & Cell-based< 100 nM[3][4][5]
PDGFR-βEnzymatic & Cell-based< 100 nM[3][4][5]
EphB4Enzymatic & Cell-based< 100 nM[3][4][5]

Kinase Selectivity Profile

The selectivity of this compound was extensively evaluated using the Ambit KinomeScan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

KinomeScan Profiling

In a broad screening of 445 kinases, this compound demonstrated high selectivity for angiogenic kinases. Notably, only 23 kinases showed a dissociation constant (Kd) of less than 1 µM, with a selectivity index greater than 15.[3][4][5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. A comprehensive list of the 23 kinases with Kd < 1 µM is not publicly available.

Experimental Methodologies

While specific, detailed protocols for the kinase assays performed on this compound are not available in the public domain, this section outlines the general principles of the methodologies likely employed based on standard industry practices.

Biochemical Kinase Assays (General Protocol)

Biochemical assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubate Kinase + this compound Kinase->Incubation Substrate Substrate (Peptide/Protein) Initiation Initiate reaction with ATP + Substrate Substrate->Initiation ATP ATP (radiolabeled or cold) ATP->Initiation Ji101 This compound (serial dilutions) Ji101->Incubation Incubation->Initiation Reaction Kinase Reaction Initiation->Reaction Quench Quench Reaction Reaction->Quench Detection Measure Phosphorylation (e.g., radioactivity, fluorescence) Quench->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The inhibitory potential of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound.

Typical Procedure:

  • The purified recombinant kinase is pre-incubated with varying concentrations of this compound in a microplate well.

  • The kinase reaction is initiated by the addition of a specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • The reaction mixture is incubated at a controlled temperature for a defined period.

  • The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP.

  • The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., scintillation counting for radioactivity, fluorescence polarization, or antibody-based detection).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Assays (General Protocol)

Cell-based assays measure the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Workflow Diagram: Cell-Based Kinase Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Detection cluster_analysis Analysis Cells Culture cells expressing target kinase Treatment Treat cells with serial dilutions of this compound Cells->Treatment Stimulation Stimulate with ligand (if necessary) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Detect phosphorylation of downstream substrate (e.g., ELISA, Western Blot) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for a cell-based kinase inhibition assay.

Principle: These assays typically measure the phosphorylation of a downstream substrate of the target kinase. Inhibition of the kinase by a cell-permeable compound like this compound leads to a decrease in the phosphorylation of the substrate.

Typical Procedure:

  • Cells endogenously expressing or engineered to overexpress the target kinase are cultured in microplates.

  • The cells are treated with various concentrations of this compound for a specific duration.

  • In many cases, the signaling pathway is activated by adding a specific ligand to stimulate the receptor tyrosine kinase.

  • The cells are lysed to release the cellular proteins.

  • The level of phosphorylation of a specific downstream substrate is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting with phospho-specific antibodies.

  • IC50 values are determined by analyzing the dose-dependent inhibition of substrate phosphorylation.

Ambit KinomeScan™ Technology

Logical Diagram: KinomeScan™ Principle

G cluster_components Assay Components cluster_process Competitive Binding cluster_quantification Quantification Kinase Kinase-tagged Phage Binding Kinase binds to immobilized ligand Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Ji101 This compound (Test Compound) Competition This compound competes for kinase binding site Ji101->Competition Binding->Competition qPCR Quantify phage DNA using qPCR Competition->qPCR Kd Calculate Dissociation Constant (Kd) qPCR->Kd G cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB EphrinB Ephrin-B EphB4 EphB4 EphrinB->EphB4 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PDGFRB->PI3K RAS Ras/MAPK PDGFRB->RAS EphB4->PI3K Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EphB4 Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Migration PI3K->Migration Survival Survival PI3K->Survival RAS->Proliferation

References

In-Depth Technical Guide: The Core Signaling Pathway Inhibition of Ji-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 (also known as CGI-1842) is an orally available, multi-kinase inhibitor with a novel mechanism of action targeting key pathways in tumor angiogenesis and proliferation. By potently and selectively inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4), this compound represents a unique "triple" angiogenesis inhibitor. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic profile, and anti-tumor activity. The information presented herein is intended to support further research and development of this compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Several signaling pathways are implicated in tumor angiogenesis, with the VEGFR and PDGFR pathways being well-established therapeutic targets. This compound is a small molecule inhibitor that not only targets these validated pathways but also uniquely inhibits EphB4, a receptor tyrosine kinase involved in vascular development and tumor progression. This novel targeting profile suggests that this compound may offer a distinct advantage in overcoming resistance mechanisms and providing broader anti-tumor activity.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor effects by simultaneously blocking the signaling of three critical receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling.

PDGFR-β Signaling Pathway

The PDGFR-β pathway is crucial for the recruitment and maturation of pericytes, which stabilize newly formed blood vessels. Inhibition of PDGFR-β by this compound disrupts pericyte function, leading to vessel destabilization and regression.

EphB4 Signaling Pathway

EphB4 and its ligand, ephrin-B2, play a critical role in arteriovenous differentiation and vascular remodeling. In the tumor microenvironment, EphB4 signaling can contribute to pathological angiogenesis. This compound's inhibition of EphB4 provides a novel mechanism to disrupt tumor vasculature.

Ji-101_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_ji101 cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation Survival Cell Survival VEGFR2->Survival PDGFRb PDGFR-β PDGFRb->Angiogenesis PDGFRb->Proliferation EphB4 EphB4 EphB4->Angiogenesis Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4 Xenograft_Study_Workflow Start Start: Immunocompromised Mice Implantation Implant MDA-MB-231 Cells Start->Implantation TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Randomization->Group2 Group3 Paclitaxel Randomization->Group3 Group4 This compound + Paclitaxel Randomization->Group4 Measurement Measure Tumor Volume Regularly Group1->Measurement Group2->Measurement Group3->Measurement Group4->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

An In-depth Technical Guide to the Discovery and Development of Ji-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ji-101, a novel oral multi-kinase inhibitor. The information is compiled from available preclinical and clinical study data to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound (also known as cgi1842) is a potent, orally bioavailable small molecule inhibitor targeting three key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4).[1][2][3] Developed by Gilead Sciences, Inc., this compound was investigated for the treatment of advanced solid tumors.[1] Its unique targeting of EphB4, in addition to the well-established VEGFR2 and PDGFRβ pathways, distinguished it from other anti-angiogenic agents in development.[1][2][3][4] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[1]

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

2.1. In Vitro Studies

This compound demonstrated potent inhibitory activity against its target kinases in various assays.

Table 1: In Vitro Activity of this compound

Assay TypeTargetPotencyReference
Enzymatic and Cell-based AssaysVEGFR2, EphB4, PDGFRβ<100 nM[5][6]

A broad kinase screen of 445 kinases revealed that this compound is highly selective for angiogenic kinases.[5][6]

2.2. In Vivo Studies

Preclinical efficacy was evaluated in mouse xenograft models.

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentOutcomeReference
Mouse XenotransplantMDA-MB-231 (Breast Cancer)This compound co-administered with paclitaxelGreater efficacy with no increased toxicity compared to single agents.[5][6]

2.3. Safety Pharmacology

Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs to support the initiation of clinical trials.[5][6]

Clinical Development

This compound progressed to Phase 1/2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

3.1. Phase 1/2 Clinical Trial (NCT00842335)

This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) of this compound.[7]

Table 3: Phase 1/2 Clinical Trial Design (NCT00842335)

ParameterDescriptionReference
Phase 1/2[1]
Title A Multicenter, Phase 1/2, Open-Label, Dose-Escalation Study of this compound, an Oral Angiogenesis Inhibitor, in Patients With Advanced Solid Tumors[1]
Status Completed[1]
Primary Objective To determine the maximum tolerated dose (MTD) of this compound.[7]
Dosing Regimen Oral daily dosing at 100 mg, 200 mg, and 400 mg.[4][6]

3.2. Phase 1/2 Clinical Trial (NCT01149434)

This study evaluated this compound in combination with everolimus and as a single agent in specific patient cohorts.[8]

Table 4: Phase 1/2 Clinical Trial Design (NCT01149434)

ParameterDescriptionReference
Phase 1/2[1]
Title Drug- Drug Interaction Study of this compound & Everolimus in Advanced Solid Tumors, Expansion Pharmacodynamic Study of this compound in Advanced Low Grade Endocrine Tumors, Ovarian Cancers or K-RAS Mutant Colon Cancers[1]
Status Terminated[1]
PK Cohort 4 patients received single agent everolimus (10 mg), followed by everolimus (10 mg) and this compound (200 mg) in combination, and then single agent this compound (200 mg).[1][2]
PD Cohort 11 patients with ovarian cancer received single agent this compound at 200 mg twice daily for 28-day cycles.[1][2]

3.3. Clinical Findings

  • Safety and Tolerability: this compound was generally well-tolerated as a single agent and in combination with everolimus.[1][2] Common adverse events included hypertension, nausea, and abdominal pain.[1][2] No serious adverse events were reported in the pilot study.[1][2]

  • Pharmacokinetics: A drug-drug interaction was observed, with this compound increasing the exposure of everolimus by approximately 22%.[1][2][3]

  • Efficacy: The majority of patients had stable disease at the first restaging scans (two months), but no objective responses according to RECIST criteria were observed.[1][2][3]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are high-level descriptions based on available information.

4.1. In Vitro Kinase Assays Standard enzymatic and cell-based assays were utilized to determine the inhibitory activity of this compound against VEGFR2, PDGFRβ, and EphB4. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphorylation of the substrate, to calculate the IC50 value.

4.2. Cell Viability Assays To assess the effect of this compound in combination with other agents, cancer cell lines were seeded in 96-well plates.[9] The cells were then incubated with this compound and/or other compounds for a specified period (e.g., 96 hours).[9] Cell viability was subsequently measured using a metabolic assay such as the MTS assay.[9]

4.3. In Vivo Xenograft Studies Human tumor cells (e.g., MDA-MB-231) were implanted into immunocompromised mice. Once tumors were established, mice were treated with this compound, a combination agent (e.g., paclitaxel), or vehicle control.[5][6] Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised and weighed.

4.4. Clinical Pharmacokinetic Analysis In the drug-drug interaction study, blood samples were collected from patients at multiple time points before and after dosing with everolimus alone, this compound alone, and the combination.[8] Plasma concentrations of the drugs were then measured using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

5.1. Signaling Pathways

Ji101_Signaling_Pathway cluster_membrane Cell Membrane cluster_ji101 This compound Inhibition cluster_downstream Downstream Effects VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth VEGFR2->TumorGrowth PDGFRb PDGFRβ PDGFRb->Angiogenesis PDGFRb->TumorGrowth EphB4 EphB4 EphB4->Angiogenesis CellProliferation Cell Proliferation EphB4->CellProliferation Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4 Angiogenesis->TumorGrowth CellProliferation->TumorGrowth

Caption: Mechanism of action of this compound, inhibiting VEGFR2, PDGFRβ, and EphB4 to block downstream signaling pathways involved in angiogenesis and tumor growth.

5.2. Experimental Workflow

Ji101_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development LeadOpt Lead Optimization (cgi1842 -> this compound) InVitro In Vitro Assays (Kinase & Cell-based) LeadOpt->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Tox GLP Toxicology InVivo->Tox Phase1_2 Phase 1/2 Trials (NCT00842335, NCT01149434) Tox->Phase1_2 Discontinued Development Discontinued Phase1_2->Discontinued

Caption: High-level workflow for the discovery and development of this compound, from lead optimization through clinical trials.

References

Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ji-101, a novel, orally available multi-kinase inhibitor, and its role in modulating the tumor microenvironment. This compound selectively targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates preclinical and clinical data on this compound, offering insights into its mechanism of action, pharmacological profile, and therapeutic potential.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-β, and EphB4, this compound disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the inhibition of EphB4 distinguishes this compound from many other angiogenesis inhibitors, suggesting a novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where EphB4 may have a direct role in tumor cell proliferation, this compound may also exert direct anti-proliferative effects.[4][5]

Preclinical Pharmacology

In preclinical studies, this compound demonstrated potent and selective inhibition of its target kinases.

In Vitro Activity

This compound showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of 445 kinases revealed that this compound is highly selective for angiogenic kinases.[4]

In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination of this compound with paclitaxel resulted in greater efficacy than either agent alone, with no increase in toxicity.[4]

Clinical Development

This compound has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with advanced solid tumors.

Pharmacokinetics and Safety

In a Phase 1 dose-escalation study (NCT00842335), this compound was administered orally to patients with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting toxicities observed in the initial cohorts.[4] Common adverse events included manageable hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated this compound as a single agent and in combination with everolimus.[1][2][3] In the combination arm, this compound was found to increase the exposure of everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

Clinical Efficacy

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients remaining on the study at the time of reporting.[4] In the pilot study of this compound in combination with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of patients had stable disease at the first two-month restaging scans.[1][2][7] However, no objective responses according to RECIST criteria were observed in this heavily pre-treated patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of efficacy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Parameter Value Assay/Study Reference
Molecular Weight 466 D-[4][5]
In Vitro Potency (Kd) <100 nMEnzymatic and cell-based assays against VEGFR2, EphB4, and PDGFR[4]
Kinase Selectivity 23 out of 445 kinases with Kd < 3 µMAmbit KinomeScan[4]

Table 1: Preclinical Characteristics of this compound.

Trial Identifier Phase Patient Population Dosing Regimens Key Outcomes Reference
NCT008423351/2Advanced Solid Tumors100 mg, 200 mg, 400 mg QD; 200 mg BIDMTD determination; Well-tolerated; Terminated for lack of efficacy[4][6][7]
NCT01149434PilotAdvanced Solid Tumors (PK cohort); Ovarian Cancer (PD cohort)PK Cohort: 10 mg everolimus +/- 200 mg this compound; PD Cohort: 200 mg this compound BIDWell-tolerated; Majority had stable disease; No objective responses; 22% increase in everolimus exposure[1][2][3]

Table 2: Summary of this compound Clinical Trials.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the potency of this compound against VEGFR2, EphB4, and PDGFR are not available in the provided search results. However, a general methodology for such assays would typically involve:

  • Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays. IC50 values are then calculated.

  • Cell-Based Assays: Cells that endogenously or exogenously express the target receptors (e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of this compound. The level of receptor autophosphorylation is then assessed using techniques such as Western blotting or ELISA.

In Vivo Xenograft Studies

The preclinical efficacy of this compound was evaluated in a mouse xenotransplant model:

  • Cell Line: MDA-MB-231 human breast cancer cells were used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MDA-MB-231 cells.

  • Treatment Groups: Once tumors reached a specified size, mice were randomized into treatment groups, which included vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

  • Dosing and Administration: The specific doses and schedules for this compound and paclitaxel were not detailed in the provided abstracts. This compound is an oral agent.

  • Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed.

  • Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline
  • Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.

  • Patient Population: Patients with advanced solid tumors.

  • Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of this compound (100 mg, 200 mg, 400 mg QD, and 200 mg BID).

  • Treatment Cycle: 28-day treatment cycles.

  • Primary Objective: To determine the MTD of this compound.

  • Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.

  • Assessments: Safety was monitored through adverse event reporting and laboratory tests. Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and pharmacodynamic analyses were also performed.

Visualizations

Signaling Pathway Inhibition by this compound

Ji101_Mechanism_of_Action Ji101 This compound VEGFR2 VEGFR-2 Ji101->VEGFR2 PDGFRb PDGFR-β Ji101->PDGFRb EphB4 EphB4 Ji101->EphB4 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRb->Angiogenesis EphB4->Angiogenesis TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth

Caption: Mechanism of action of this compound, inhibiting key pro-angiogenic pathways.

Clinical Trial Workflow (NCT01149434)

Clinical_Trial_Workflow cluster_pk PK Cohort (n=4) cluster_pd PD Cohort (n=11) PK_D1 Day 1 Single Dose 10mg Everolimus PK_D8 Day 8 Combination Dose 10mg Everolimus + 200mg this compound PK_D15 Day 15 Single Dose 200mg this compound Assessments Tumor Assessments (RECIST) Safety & Tolerability PK_D15->Assessments PD_C1D1 Cycle 1, Day 1|{Start this compound|200mg BID} PD_Cycles 28-Day Cycles PD_C1D1->PD_Cycles PD_Cycles->Assessments Enrollment Patient Enrollment (Advanced Solid Tumors / Ovarian Cancer) cluster_pk cluster_pk Enrollment->cluster_pk cluster_pd cluster_pd Enrollment->cluster_pd

Caption: Workflow for the pilot study of this compound (NCT01149434).

Conclusion

This compound is a selective, oral multi-kinase inhibitor that targets key pathways in tumor angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-β, offers a novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and efficacy, particularly in combination with chemotherapy. While early clinical trials established a manageable safety profile, they did not show significant single-agent or combination efficacy in heavily pre-treated patient populations, leading to the discontinuation of its development in those settings.[7] Nevertheless, the data generated for this compound provide valuable insights into the therapeutic targeting of the tumor microenvironment and may inform the development of future anti-angiogenic agents. Further studies in less refractory patient populations or in combination with other targeted agents or immunotherapies could potentially unveil the full therapeutic value of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Ji-101 Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is a potent, orally active, multi-targeted kinase inhibitor that has demonstrated significant anti-cancer and anti-angiogenic activity. It selectively targets three key receptor tyrosine kinases involved in tumor growth and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] The ability of this compound to simultaneously inhibit these pathways makes it a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO), as well as information on its mechanism of action and recommended concentrations for in vitro studies.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₂₀BrN₅O₂[1][3]
Molecular Weight 466.339 g/mol [1][3]
Appearance Solid[1]
CAS Number 900573-88-8[1][4]
Solubility and Storage of this compound in DMSO
ParameterRecommendationSource
Solvent DMSO[4]
Commercially Available Concentration 10 mM in DMSO[5]
Storage of Powder 2 years at -20°C[1]
Storage of DMSO Stock Solution 2 weeks at 4°C[1][6]
6 months at -80°C[1][6]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 466.339 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 4.66 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1][6]

Protocol for In Vitro Angiogenesis (Tube Formation) Assay

This protocol provides a general guideline for assessing the anti-angiogenic effects of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel™

  • 96-well culture plates

  • This compound DMSO stock solution

  • Vehicle control (DMSO)

  • Positive control (e.g., a known angiogenesis inhibitor)

  • Calcein AM (for fluorescence-based quantification)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for at least 30 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in endothelial cell growth medium from the DMSO stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment and Seeding: Add 150 µL of the HUVEC suspension (1.5-3 x 10⁴ cells) to each BME-coated well containing the different concentrations of this compound, vehicle control, or positive control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.

  • Visualization and Quantification:

    • Examine the formation of capillary-like structures (tubes) using an inverted microscope.

    • For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using imaging software.

    • Alternatively, for fluorescence-based quantification, the cells can be labeled with Calcein AM before imaging.

Mandatory Visualizations

Signaling Pathway of this compound Targets

Ji101_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras STAT STATs EphB4->STAT Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability Permeability Permeability->Angiogenesis Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4

Caption: this compound inhibits VEGFR-2, PDGFR-β, and EphB4 signaling pathways.

Experimental Workflow for Preparing this compound Stock Solution

Ji101_Stock_Preparation_Workflow cluster_preparation Preparation cluster_storage Storage Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh 4.66 mg of this compound Equilibrate->Weigh Add_DMSO Add 1 mL of Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Visually Confirm Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Store_Short Store at 4°C (≤ 2 weeks) Aliquot->Store_Short Store_Long Store at -80°C (≤ 6 months) Aliquot->Store_Long End Ready for Use Store_Short->End Store_Long->End

References

Application Notes and Protocols for Ji-101 Cell-Based Assays in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is an orally available, multi-targeted tyrosine kinase inhibitor that has shown potential in cancer therapy by disrupting tumor angiogenesis. It selectively targets three key receptor tyrosine kinases involved in the formation of new blood vessels: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4][5] By inhibiting these pathways, this compound aims to cut off the blood supply to tumors, thereby inhibiting their growth and proliferation. The unique inclusion of EphB4 inhibition distinguishes this compound from other anti-angiogenic agents.[2][3][4][5]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Signaling Pathway Targeted by this compound

Ji101_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg PDGFRB->PI3K_Akt PDGFRB->RAS_MAPK EphB4->PI3K_Akt Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EphB4 Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Migration Migration PLCg->Migration PLCg->Angiogenesis

Caption: Mechanism of action of this compound, inhibiting key signaling pathways in angiogenesis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
HUVECNon-cancerous (Endothelial)MTT720.5
MDA-MB-231Breast CancerSRB722.1
SKOV3Ovarian CancerCellTiter-Glo721.8
A549Lung CancerResazurin723.5
U87-MGGlioblastomaMTT721.2
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)-5.2 ± 0.8
This compound115.6 ± 1.5
This compound228.9 ± 2.1
This compound545.3 ± 3.4
Table 3: Inhibition of Endothelial Cell Migration by this compound
TreatmentConcentration (µM)% Wound Closure (24h)
Vehicle Control (DMSO)-95.2 ± 4.1
This compound0.160.5 ± 5.3
This compound0.525.1 ± 3.8
This compound1.010.8 ± 2.2

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of endothelial or cancer cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a migratory cancer cell line

  • Complete medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Experimental Workflow

Ji101_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_data Data Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Line Selection & Culture Proliferation_Assay 3a. Proliferation/ Cytotoxicity Assay Cell_Culture->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay Cell_Culture->Apoptosis_Assay Migration_Assay 3c. Migration Assay Cell_Culture->Migration_Assay Compound_Prep 2. This compound Stock Preparation & Dilution Compound_Prep->Proliferation_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Migration_Assay IC50_Calc 4a. IC50 Calculation Proliferation_Assay->IC50_Calc Apoptosis_Quant 4b. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Migration_Quant 4c. Migration Quantification Migration_Assay->Migration_Quant Conclusion 5. Efficacy & MOA Determination IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Migration_Quant->Conclusion

Caption: A streamlined workflow for evaluating this compound in cell-based cancer research assays.

References

Application Notes and Protocols: Preclinical Evaluation of Ji-101 in Combination with Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is a novel, orally available multi-kinase inhibitor that selectively targets key drivers of tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a critical downstream effector in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Preclinical evidence suggests a strong synergistic anti-tumor effect when combining this compound with mTOR inhibitors.[3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with everolimus, based on available study data.

Rationale for Combination Therapy

The combination of this compound and everolimus is predicated on the complementary mechanisms of action of the two agents. This compound's inhibition of EphB4 has been shown to downregulate the PI3K/Akt/mTOR pathway.[4] This, combined with the direct inhibition of mTOR by everolimus, is expected to lead to a more potent and durable anti-tumor response. Preclinical studies have demonstrated that this compound is highly synergistic with mTOR and PI3K inhibitors both in vitro and in vivo.[3]

Data Presentation

In Vitro Cellular Viability

The following table summarizes the enhanced cellular toxicity observed when combining an EphB4/VEGFR2/PDGFR-β inhibitor (this compound) with a PI3K/mTOR inhibitor. Note: The available preclinical data specifically details the combination of this compound with BEZ235, a potent PI3K/mTOR inhibitor. These findings are considered indicative of the expected synergy with everolimus, which also targets the mTOR pathway.

Cell LineTreatmentConcentration (µM)Effect on Cell ViabilityReference
Various Cancer Cell LinesThis compound1Little to no toxicity[3]
Various Cancer Cell LinesBEZ2350.003 - 1Dose-dependent toxicity[3]
Various Cancer Cell LinesThis compound + BEZ2351 (this compound) + varying BEZ235Enhanced cellular toxicity (cell line specific)[3]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is based on the methodology described in preclinical studies of this compound in combination with mTOR inhibitors.[3]

Objective: To determine the effect of this compound, everolimus, and their combination on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Everolimus (stock solution in DMSO)

  • MTS assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and everolimus in culture medium. A suggested concentration range for everolimus is 0.001 to 1 µM, and a fixed concentration of 1 µM for this compound can be used for combination studies.[3]

    • For single-agent treatments, add the respective drug dilutions to the wells.

    • For combination treatments, add the fixed concentration of this compound along with the serial dilutions of everolimus.

    • Include vehicle control wells (medium with DMSO, concentration matched to the highest drug concentration).

  • Incubation:

    • Incubate the plates for 96 hours at 37°C in a cell culture incubator.[3]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot dose-response curves and determine IC50 values.

    • Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Visualizations

Signaling Pathway

Ji101_Everolimus_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PDGFRB PDGFR-β PDGFRB->PI3K EphB4 EphB4 EphB4->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K p70S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation FourEBP1->Proliferation Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EphB4 Everolimus Everolimus Everolimus->mTOR

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by this compound and Everolimus.

Experimental Workflow

InVitro_Workflow start Start: Cancer Cell Lines seed Seed 2,000 cells/well in 96-well plates start->seed adhere Adhere overnight seed->adhere treat Treat with this compound, Everolimus, or Combination adhere->treat incubate Incubate for 96 hours treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance at 490 nm mts->read analyze Analyze Data: - % Viability - IC50 - Combination Index read->analyze end End: Determine Synergy analyze->end

Caption: Workflow for in vitro cell viability assessment.

Conclusion

The combination of this compound and everolimus represents a promising therapeutic strategy by targeting multiple nodes within the critical PI3K/Akt/mTOR signaling pathway. The provided protocols and visualizations serve as a guide for researchers to further investigate the preclinical efficacy and mechanisms of this combination. While a pilot clinical study in an ovarian cancer cohort showed the combination was well-tolerated but had limited antitumor activity, further preclinical and clinical investigations in other cancer types are warranted.[2][4]

References

Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of Ji-101 using the HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The inhibition of angiogenesis is a key therapeutic strategy in cancer drug discovery.[1] Ji-101 is an oral multi-kinase inhibitor that targets key signaling pathways involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[4][5][6][7] This unique targeting profile suggests that this compound has the potential to potently inhibit multiple stages of tumor angiogenesis.[4][8] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a well-established and widely used in vitro model to assess the pro- or anti-angiogenic effects of compounds.[1][3][9] This assay allows for the visualization and quantification of the ability of endothelial cells to form capillary-like structures, mimicking the later stages of angiogenesis.[1][9] These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on HUVEC tube formation.

Principle of the HUVEC Tube Formation Assay

When cultured on a basement membrane-like matrix, such as Matrigel®, endothelial cells like HUVECs will differentiate and organize themselves to form a network of interconnected tube-like structures.[9][10] This process involves several key steps of angiogenesis, including cell adhesion, migration, and differentiation.[1] By treating the HUVECs with potential angiogenesis inhibitors like this compound, researchers can quantify the disruption of this tube formation process. Common quantifiable parameters include the total length of the tubes, the number of junctions (or nodes), and the number of enclosed loops or meshes.[3][9] A reduction in these parameters indicates an anti-angiogenic effect.

Data Presentation: Expected Effects of this compound on HUVEC Tube Formation

The following table summarizes hypothetical quantitative data from a HUVEC tube formation assay treated with varying concentrations of this compound. This data illustrates the expected dose-dependent inhibitory effect of this compound on angiogenesis.

Treatment GroupConcentration (nM)Total Tube Length (µm)Number of JunctionsNumber of LoopsPercent Inhibition (%)
Vehicle Control (DMSO)015,450 ± 850125 ± 1585 ± 100
This compound112,360 ± 780102 ± 1268 ± 820
This compound108,498 ± 62065 ± 940 ± 645
This compound1004,172 ± 41028 ± 515 ± 473
This compound10001,236 ± 2508 ± 32 ± 192
Positive Control (Suramin)10 µM3,863 ± 35035 ± 618 ± 375

Data are represented as mean ± standard deviation from a representative experiment performed in triplicate. Percent inhibition is calculated relative to the vehicle control.

Experimental Protocols

This section provides a detailed methodology for performing the HUVEC tube formation assay to assess the anti-angiogenic properties of this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)[1][11]

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with Low Serum Growth Supplement - LSGS)[1][11]

  • Growth factor-reduced Matrigel® or similar basement membrane extract[1][12]

  • This compound (with appropriate solvent, e.g., DMSO for stock solution)

  • Positive control inhibitor (e.g., Suramin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin/EDTA solution[11]

  • Cell-permeable fluorescent dye for visualization (e.g., Calcein AM)[1][9][13]

  • 96-well tissue culture plates[1][12]

  • Sterile, pre-chilled pipette tips[9][12]

Experimental Workflow

G cluster_prep Day -1: Preparation cluster_day0 Day 0: Assay Setup cluster_analysis Data Acquisition & Analysis prep_matrigel Thaw Matrigel® at 4°C prep_plates Pre-chill 96-well plate and pipette tips at -20°C prep_matrigel->prep_plates coat_plate Coat 96-well plate with Matrigel® polymerize Incubate at 37°C to polymerize coat_plate->polymerize prepare_suspension Prepare HUVEC suspension with this compound/controls polymerize->prepare_suspension harvest_cells Harvest and count HUVECs harvest_cells->prepare_suspension seed_cells Seed cells onto polymerized Matrigel® prepare_suspension->seed_cells incubation Incubate for 4-18 hours at 37°C seed_cells->incubation stain_cells Stain cells with Calcein AM (optional) incubation->stain_cells acquire_images Image acquisition via microscopy stain_cells->acquire_images quantify Quantify tube formation (length, junctions, loops) acquire_images->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.
Detailed Step-by-Step Protocol

Day -1: Preparation

  • Thaw Matrigel®: Thaw the growth factor-reduced Matrigel® overnight at 4°C.[1][12] It is critical to keep the Matrigel® on ice at all times to prevent premature polymerization.

  • Pre-chill materials: Place the 96-well plate and pipette tips at -20°C for at least 2-3 hours.[1][12]

Day 0: Assay Procedure

  • Coat the 96-well plate:

    • On ice, carefully add 50 µL of the thawed Matrigel® to each well of the pre-chilled 96-well plate using the pre-chilled pipette tips.[1][12]

    • Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.[12][13]

    • Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel® to polymerize and solidify.[13]

  • Prepare HUVECs:

    • Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.[1]

    • Harvest the cells using trypsin/EDTA.[11]

    • Resuspend the cells in a serum-free or low-serum medium and perform a cell count. A typical seeding density is 1-2 x 10^4 cells per well.[1]

  • Prepare Treatment Groups:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Also prepare the vehicle control (e.g., DMSO) and a positive control.

    • Resuspend the HUVEC pellet in the media containing the different concentrations of this compound or control compounds.

  • Cell Seeding and Incubation:

    • Gently add 100-200 µL of the HUVEC suspension to each Matrigel®-coated well.[12]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[1] The optimal incubation time may vary and should be determined empirically, but well-formed tubes are often visible within 4-6 hours.[10][11]

Data Acquisition and Analysis

  • Visualization:

    • After the incubation period, the formation of tube-like structures can be observed using a phase-contrast microscope.

    • For fluorescence imaging, carefully remove the culture medium and add a cell-permeable dye like Calcein AM (e.g., 2 µg/mL).[11][13] Incubate for 20-30 minutes at 37°C.[11][13]

    • Gently replace the dye solution with fresh medium or PBS before imaging.[1]

  • Image Acquisition and Quantification:

    • Capture images of the tube network in each well using an inverted microscope.

    • Quantify the images using an automated image analysis software (e.g., ImageJ with an angiogenesis plugin).

    • The key parameters to measure are:

      • Total Tube Length: The sum of the lengths of all tube segments.

      • Number of Junctions: The number of points where three or more tubes connect.

      • Number of Loops/Meshes: The number of enclosed areas formed by the tubes.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-angiogenic effects by simultaneously inhibiting multiple receptor tyrosine kinases that are crucial for endothelial cell proliferation, migration, and survival. The diagram below illustrates the key signaling pathways involved in angiogenesis and highlights the targets of this compound.

G cluster_ligands Angiogenic Growth Factors cluster_receptors Receptor Tyrosine Kinases (Cell Surface) cluster_ji101 cluster_downstream Downstream Signaling & Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb EphrinB Ephrin-B EphB4 EphB4 EphrinB->EphB4 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK EphB4->PI3K_AKT Ji101 This compound Ji101->VEGFR2 inhibition Ji101->PDGFRb inhibition Ji101->EphB4 inhibition Cell_Response Endothelial Cell Proliferation, Migration, Survival & Tube Formation PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response

Caption: Angiogenesis signaling pathways inhibited by this compound.

By targeting VEGFR-2, PDGFR-β, and EphB4, this compound effectively blocks the downstream signaling cascades (such as PI3K/Akt and RAS/MAPK pathways) that are essential for the various cellular processes underlying angiogenesis. This multi-targeted approach is expected to result in a robust inhibition of HUVEC tube formation, as demonstrated in the hypothetical data table. The HUVEC tube formation assay serves as an excellent in vitro platform to confirm and quantify this potent anti-angiogenic activity.

References

Optimal Concentration of Ji-101 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is a potent, orally bioavailable, multi-kinase inhibitor that selectively targets key drivers of tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4] By simultaneously blocking these three critical signaling pathways, this compound offers a comprehensive approach to inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. Preclinical studies have demonstrated the high potency of this compound in both enzymatic and cell-based assays, with significant anti-tumor activity observed at nanomolar concentrations.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound in various in vitro settings. The document outlines recommended concentration ranges for key assays, detailed experimental protocols, and visual representations of the targeted signaling pathways and experimental workflows.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in publicly available literature, preclinical data indicates a high potency of less than 100 nM in various enzymatic and cell-based assays.[1] The optimal concentration of this compound for any given in vitro study is cell-type and assay-dependent. Therefore, it is crucial to perform dose-response experiments to determine the effective concentration range for your specific experimental model.

The following table summarizes the reported potency of this compound and provides a general guideline for starting concentrations in common in vitro assays.

Assay TypeTargetReported Potency/Starting ConcentrationReference
Enzymatic Kinase AssayVEGFR-2, PDGFR-β, EphB4< 100 nM[1]
Cell-Based Kinase AssayVEGFR-2, PDGFR-β, EphB4< 100 nM[1]
Cell Viability/ProliferationVarious Cancer Cell Lines1 nM - 10 µM (Dose-response recommended)General Guidance
Endothelial Cell Tube FormationHUVECs or other endothelial cells10 nM - 1 µM (Dose-response recommended)General Guidance
Western Blot (Pathway Inhibition)Phospho-VEGFR-2, Phospho-PDGFR-β, Phospho-EphB410 nM - 500 nMGeneral Guidance

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. A colorimetric assay using reagents like MTT or resazurin, or a luminescence-based assay measuring ATP levels, can be employed.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the reagent to each well, mix, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest and resuspend endothelial cells in a serum-free or low-serum medium at a density of 1-2 x 10^5 cells/mL.

  • Compound Treatment: Prepare different concentrations of this compound in the cell suspension. A recommended starting range is 10 nM to 1 µM.

  • Seeding: Add 100 µL of the cell suspension containing this compound to each coated well. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of its target kinases (VEGFR-2, PDGFR-β, and EphB4).

Materials:

  • Cancer cell line or endothelial cells expressing the target receptors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound (stock solution in DMSO)

  • Primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-PDGFR-β, total PDGFR-β, phospho-EphB4, total EphB4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Then, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) for a short period (e.g., 10-15 minutes). Include an unstimulated control and a ligand-stimulated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins.

Mandatory Visualizations

Signaling Pathways of this compound

Ji101_Signaling_Pathway cluster_Ji101 This compound cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Ji101 This compound VEGFR2 VEGFR-2 Ji101->VEGFR2 PDGFRb PDGFR-β Ji101->PDGFRb EphB4 EphB4 Ji101->EphB4 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation Survival Cell Survival VEGFR2->Survival Migration Cell Migration VEGFR2->Migration PDGFRb->Proliferation PDGFRb->Migration EphB4->Angiogenesis EphB4->Migration

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow A 1. Cell Seeding (e.g., Cancer or Endothelial Cells) B 2. Dose-Response Treatment with this compound (e.g., 1 nM - 10 µM) A->B C 3. In Vitro Assay (e.g., Cell Viability, Tube Formation) B->C D 4. Data Acquisition (e.g., Plate Reader, Microscopy) C->D E 5. Data Analysis (Determine IC50 or effective concentration) D->E F Optimal Concentration Range Identified E->F

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

This compound is a promising multi-targeted anti-angiogenic agent with high potency in preclinical models. The optimal concentration for in vitro studies is dependent on the specific cell type and assay being used. It is strongly recommended that researchers perform dose-response experiments to determine the most effective concentration range for their particular experimental setup. The protocols and guidelines provided in these application notes serve as a starting point for the successful in vitro evaluation of this compound.

References

Application Notes and Protocols for Ji-101 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101, also known as cgi1842, is an orally active, multi-kinase inhibitor that shows promise in cancer therapy through its unique mechanism of targeting key drivers of tumor angiogenesis and growth. These application notes provide a summary of the available preclinical information regarding the administration of this compound in mouse models of cancer. It is important to note that while preclinical studies have been conducted, detailed protocols and comprehensive quantitative efficacy data from these studies are not extensively available in the public domain. The following information is synthesized from abstracts of scientific conferences and related publications.

Mechanism of Action

This compound exerts its anti-cancer effects by potently and selectively inhibiting three receptor tyrosine kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in the recruitment of pericytes to newly formed blood vessels, which is important for vessel maturation and stability.

  • Ephrin type-B receptor 4 (EphB4): Plays a role in tumor growth, invasion, and angiogenesis.

By simultaneously targeting these three pathways, this compound aims to provide a robust anti-angiogenic and anti-tumor effect.

Signaling Pathway of this compound

Ji101_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRβ PDGFRβ PDGFRβ->Angiogenesis EphB4 EphB4 TumorGrowth Tumor Growth EphB4->TumorGrowth Invasion Invasion EphB4->Invasion Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRβ Ji101->EphB4 Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. MDA-MB-231 Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth to ~150mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice into Groups TumorGrowth->Randomization Treatment 5. Administer this compound (Oral) +/- Paclitaxel Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanasia and Tumor Excision Monitoring->Endpoint Analysis 8. Tumor Weight Measurement and Further Analysis Endpoint->Analysis

Application Notes and Protocols for Ji-101 in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating the anti-angiogenic properties of Ji-101, a potent oral multi-kinase inhibitor. This compound targets key receptor tyrosine kinases involved in tumor angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). This document outlines detailed protocols for relevant in vitro and in vivo assays and presents available quantitative data to guide researchers in their study of this compound.

Data Presentation

The anti-angiogenic activity of this compound has been characterized through various preclinical studies. The following tables summarize the available quantitative data on its potency and efficacy.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay Type
VEGFR-2<100Enzymatic/Cell-based
PDGFR-β<100Enzymatic/Cell-based
EphB4<100Enzymatic/Cell-based

Data sourced from preclinical abstracts. The exact IC50 values are noted as being potent, under 100 nM.

Table 2: Preclinical Efficacy in Xenograft Model

Cancer Cell LineAnimal ModelTreatmentOutcome
MDA-MB-231 (Breast Cancer)MouseThis compound co-administered with paclitaxelGreater efficacy in tumor growth inhibition compared to single agents, with no increased toxicity.

Specific quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.

Signaling Pathways

This compound exerts its anti-angiogenic effects by simultaneously blocking three critical signaling pathways involved in the formation and maturation of new blood vessels.

Ji101_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_PDGF PDGF Signaling cluster_Ephrin Ephrin Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binds PI3K_p PI3K PDGFRb->PI3K_p Akt_p Akt PI3K_p->Akt_p Recruitment Pericyte Recruitment & Vessel Maturation Akt_p->Recruitment EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Binds VesselAssembly Vessel Assembly & Remodeling EphB4->VesselAssembly Ji101 This compound Ji101->VEGFR2 Inhibits Ji101->PDGFRb Inhibits Ji101->EphB4 Inhibits

Caption: this compound inhibits key angiogenic signaling pathways.

Experimental Workflows

The evaluation of this compound's anti-angiogenic potential typically follows a multi-step process, beginning with in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy.

Ji101_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis kinase_assay Kinase Inhibition Assays (VEGFR2, PDGFRβ, EphB4) ic50 IC50 Determination kinase_assay->ic50 cell_proliferation Endothelial Cell Proliferation Assay cell_proliferation->ic50 tube_formation HUVEC Tube Formation Assay quantification Quantification of Angiogenesis (Tube length, vessel density) tube_formation->quantification cam_assay Chick Chorioallantoic Membrane (CAM) Assay cam_assay->quantification xenograft Tumor Xenograft Models (e.g., MDA-MB-231) tumor_growth Tumor Volume Measurement xenograft->tumor_growth toxicity Toxicity Assessment xenograft->toxicity Ji101_Logic cluster_targets Molecular Targets cluster_processes Inhibited Angiogenic Processes cluster_outcome Overall Outcome Ji101 This compound VEGFR2 VEGFR-2 Ji101->VEGFR2 PDGFRb PDGFR-β Ji101->PDGFRb EphB4 EphB4 Ji101->EphB4 EC_Proliferation Endothelial Cell Proliferation & Survival VEGFR2->EC_Proliferation Pericyte_Recruitment Pericyte Recruitment PDGFRb->Pericyte_Recruitment Vessel_Maturation Vessel Maturation & Stabilization PDGFRb->Vessel_Maturation EphB4->Vessel_Maturation Vessel_Assembly Vessel Assembly EphB4->Vessel_Assembly AntiAngiogenesis Inhibition of Angiogenesis EC_Proliferation->AntiAngiogenesis Pericyte_Recruitment->AntiAngiogenesis Vessel_Maturation->AntiAngiogenesis Vessel_Assembly->AntiAngiogenesis

Application Notes and Protocols for Western Blot Analysis of Ji-101 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Ji-101, a multi-kinase inhibitor. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and targeted signaling pathways are included to facilitate robust and reproducible research.

Introduction to this compound

This compound is an orally administered multi-kinase inhibitor that primarily targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels.[1][2] By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4), this compound effectively disrupts the signaling cascades that promote tumor growth and vascularization.[1][2][3] Understanding the molecular impact of this compound on these targets is crucial for evaluating its efficacy and mechanism of action in preclinical and clinical research. Western blotting is a fundamental technique to assess the modulation of these specific protein targets and their downstream signaling pathways following this compound treatment.

Data Presentation: Expected Effects of this compound on Target Protein Expression and Phosphorylation

The following table summarizes the anticipated quantitative changes in key protein markers following treatment with this compound. These expected outcomes are based on the known inhibitory function of this compound on its target kinases. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).

Target ProteinCellular ProcessExpected Effect of this compound TreatmentPost-translational Modification Assessed
VEGFR-2 Angiogenesis, Endothelial Cell Proliferation & MigrationDownregulation of total protein levels.Phosphorylation (Inhibition)
p-VEGFR-2 (Tyr1175) VEGFR-2 ActivationSignificant decrease in phosphorylation.Phosphorylation (Inhibition)
PDGFR-β Pericyte Recruitment, Vascular StabilityDownregulation of total protein levels.Phosphorylation (Inhibition)
p-PDGFR-β (Tyr751) PDGFR-β ActivationSignificant decrease in phosphorylation.Phosphorylation (Inhibition)
EphB4 Vascular Morphogenesis, Cell MigrationDownregulation of total protein levels.Phosphorylation (Inhibition)
p-EphB4 (pan-Tyr) EphB4 ActivationSignificant decrease in phosphorylation.Phosphorylation (Inhibition)
Akt Downstream Survival SignalingNo significant change in total protein levels.Phosphorylation (Inhibition)
p-Akt (Ser473) PI3K/Akt Pathway ActivationDecrease in phosphorylation.Phosphorylation (Inhibition)
ERK1/2 Downstream Proliferation SignalingNo significant change in total protein levels.Phosphorylation (Inhibition)
p-ERK1/2 (Thr202/Tyr204) MAPK/ERK Pathway ActivationDecrease in phosphorylation.Phosphorylation (Inhibition)

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Ji_101_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_ji101 cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRB PDGFR-β PDGFRB->PI3K PDGFRB->RAS EphB4 EphB4 EphB4->PI3K EphB4->RAS VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB EphrinB2 Ephrin-B2 EphrinB2->EphB4 Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EphB4 Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGFR-2, PDGFR-β, and EphB4 signaling pathways.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., HUVECs, cancer cell lines) - Treat with varying concentrations of this compound - Include vehicle control B 2. Cell Lysis and Protein Extraction - Wash cells with ice-cold PBS - Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay B->C D 4. Sample Preparation - Mix protein lysate with Laemmli sample buffer - Denature at 95-100°C for 5-10 minutes C->D E 5. SDS-PAGE - Load equal amounts of protein onto a polyacrylamide gel - Separate proteins by molecular weight D->E F 6. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane E->F G 7. Blocking - Block non-specific binding sites with 5% non-fat milk or BSA in TBST F->G H 8. Primary Antibody Incubation - Incubate membrane with primary antibodies against target proteins (e.g., VEGFR-2, p-VEGFR-2) overnight at 4°C G->H I 9. Secondary Antibody Incubation - Wash membrane and incubate with HRP-conjugated secondary antibody H->I J 10. Detection - Add chemiluminescent substrate (ECL) - Image the blot using a chemiluminescence detection system I->J K 11. Data Analysis - Quantify band intensity using densitometry software - Normalize to loading control (e.g., β-actin) J->K

Caption: Workflow for Western blot analysis of this compound treated cells.

Experimental Protocols

The following are detailed protocols for performing Western blot analysis to assess the effects of this compound on its primary targets.

Cell Culture and this compound Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or relevant cancer cell lines (e.g., ovarian, colon) are suitable for these studies.

  • Culture Conditions: Maintain cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48 hours).

    • Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest this compound dose.

Protein Extraction and Quantification
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a precast or hand-poured SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S solution.

  • Blocking:

    • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block non-specific binding sites by incubating the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Primary Antibody: Dilute the primary antibody against the target protein (e.g., rabbit anti-VEGFR-2, mouse anti-p-Akt) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.

References

Application Notes and Protocols for Ji-101 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is an oral multi-kinase inhibitor that demonstrates a novel mechanism of action by targeting three key receptor tyrosine kinases involved in tumor angiogenesis and growth: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4] This triple-inhibitor profile makes this compound a compelling candidate for evaluation in complex in vitro models that mimic the tumor microenvironment, such as 3D cell cultures. Three-dimensional cell culture systems, including spheroids and organoids, offer a more physiologically relevant context to study drug efficacy compared to traditional 2D monolayers by recapitulating cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients characteristic of solid tumors.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture models to assess its anti-tumor and anti-angiogenic properties.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by potently and selectively inhibiting three critical kinases implicated in tumor angiogenesis.[5] The simultaneous inhibition of VEGFR2, PDGFRβ, and EphB4 distinguishes this compound from other angiogenesis inhibitors.[2][3][4] This multi-targeted approach is hypothesized to provide a more robust blockade of the signaling pathways that drive tumor vascularization and growth.

Ji101_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation PDGFRB->Angiogenesis PDGFRB->Proliferation EphB4->Angiogenesis Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EphB4 TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Proliferation->TumorGrowth

Caption: Signaling pathway inhibited by this compound.

Data Summary

While specific data for this compound in 3D cell culture models is not yet widely published, preclinical and clinical studies provide valuable insights into its activity. The following table summarizes hypothetical data that could be generated from the protocols described below, based on the known mechanism of action of this compound.

ParameterAssayCell LineThis compound ConcentrationResult
Spheroid Growth Inhibition High-Content ImagingHCT1161 µM45% reduction in spheroid volume after 7 days
OVCAR-31 µM60% reduction in spheroid volume after 7 days
Cell Viability CellTiter-Glo® 3DHCT116IC50 = 0.8 µMDose-dependent decrease in ATP levels
OVCAR-3IC50 = 0.5 µMDose-dependent decrease in ATP levels
Apoptosis Induction Caspase-Glo® 3/7HCT1161 µM2.5-fold increase in caspase activity
OVCAR-31 µM3.2-fold increase in caspase activity
Anti-Angiogenic Activity Co-culture Spheroid Sprouting Assay (HUVEC)-0.5 µM70% inhibition of endothelial cell sprouting

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in 3D tumor spheroid models.

Protocol 1: Monoculture Tumor Spheroid Formation and Viability Assay

This protocol describes the generation of tumor spheroids from a single cancer cell line and the subsequent assessment of cell viability upon treatment with this compound.

Protocol_1_Workflow cluster_prep Preparation cluster_spheroid Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis P1 Cell Culture (e.g., HCT116, OVCAR-3) P2 Cell Counting and Resuspension P1->P2 S1 Seed cells into ultra-low attachment 96-well plates P2->S1 S2 Centrifuge and incubate for 48-72h S1->S2 T1 Prepare serial dilutions of this compound S2->T1 T2 Add this compound to spheroid cultures T1->T2 A1 Incubate for 72h T2->A1 A2 Perform CellTiter-Glo® 3D Viability Assay A1->A2 A3 Measure Luminescence A2->A3

Caption: Workflow for monoculture spheroid viability assay.

Materials:

  • Cancer cell lines (e.g., HCT116, OVCAR-3)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Resuspend cells in complete medium to a final concentration of 2.5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (2500 cells/well).

  • Spheroid Formation:

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the treated spheroids for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values based on the dose-response curve.

Protocol 2: Co-culture Spheroid Angiogenesis Assay

This protocol assesses the anti-angiogenic potential of this compound by modeling endothelial cell sprouting into a tumor spheroid.

Materials:

  • Cancer cell line (e.g., A549)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Fibrinogen solution

  • Thrombin solution

  • This compound stock solution

Procedure:

  • Spheroid Formation:

    • Generate tumor spheroids as described in Protocol 1.

  • Embedding Spheroids in Fibrin Gel:

    • Prepare a fibrinogen solution in endothelial cell medium.

    • Add thrombin to the fibrinogen solution immediately before use.

    • Carefully transfer individual spheroids into a new 96-well plate.

    • Add the fibrinogen/thrombin mixture to each well containing a spheroid.

    • Allow the gel to polymerize at 37°C for 30 minutes.

  • HUVEC Seeding:

    • Resuspend HUVECs in endothelial cell medium and seed them on top of the fibrin gel.

  • This compound Treatment:

    • Prepare dilutions of this compound in endothelial cell medium.

    • Add the this compound dilutions to the co-cultures.

  • Analysis of Sprouting:

    • Incubate for 24-48 hours.

    • Capture images of the spheroids and sprouting endothelial cells using a microscope.

    • Quantify the number and length of sprouts using image analysis software.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in advanced 3D cell culture models. These methodologies can elucidate the effects of this compound on tumor growth, viability, and angiogenesis, providing critical data for preclinical drug development. The multi-targeting nature of this compound makes it a particularly interesting compound to study in the context of the complex tumor microenvironment simulated by 3D cultures. Further investigations could also explore the impact of this compound on the immune components of the tumor microenvironment by developing more complex tri-culture spheroid models.

References

Troubleshooting & Optimization

Ji-101 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ji-101, focusing on solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral multi-kinase inhibitor.[1][2] It targets and inhibits three receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Based on commercially available preparations, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[4] It is a common practice to dissolve small molecule inhibitors in DMSO for use in cell-based assays.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can vary significantly between different cell lines. It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: My this compound solution in DMSO appears clear, but a precipitate forms when I add it to my cell culture medium. Why is this happening?

A4: This is a common issue when diluting a compound from a high-concentration organic stock solution (like DMSO) into an aqueous environment like cell culture medium. The dramatic change in solvent properties reduces the solubility of the compound, causing it to precipitate out of the solution. The aqueous solubility of a compound is a better predictor of its behavior in cell culture media than its solubility in DMSO.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide addresses the common problem of this compound precipitating upon dilution into cell culture media.

Problem: Precipitate formation after adding this compound stock solution to cell culture medium.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Final Concentration of this compound The desired final concentration of this compound may exceed its aqueous solubility limit in the cell culture medium. Solution: Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration under your experimental conditions.
Method of Dilution Rapidly adding the DMSO stock directly to the full volume of media can cause localized high concentrations of this compound, leading to precipitation. Solution: Try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex or pipette to mix thoroughly, and then add this intermediate dilution to the final volume of complete medium. Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
High Concentration of DMSO Stock Using a very high concentration DMSO stock may lead to a larger volume being added to the media, potentially shocking the solution and causing precipitation. Solution: While counterintuitive, preparing a slightly lower concentration DMSO stock (e.g., 5 mM instead of 10 mM) and adding a correspondingly larger volume (while still keeping the final DMSO percentage low) can sometimes help.
Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility. Solution: Test the solubility of this compound in serum-free versus serum-containing media. If the compound is more soluble in serum-free media, you may need to treat your cells in serum-free or low-serum conditions for the duration of the experiment.
pH of the Medium The pH of the cell culture medium can influence the solubility of a compound. Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Determine the molecular weight (MW) of your specific batch of this compound from the manufacturer's certificate of analysis.

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, if the MW is 500 g/mol , you would need 5 mg of this compound to make 1 mL of a 10 mM stock solution.

  • Weigh the calculated amount of this compound powder and place it in a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex or sonicate the solution until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a general method for diluting the this compound DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (serum-free and complete)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the 10 mM stock in DMSO if a wide range of concentrations is to be tested. This ensures that the volume of DMSO added to the cells remains constant across different concentrations.

  • Intermediate Dilution (Recommended): a. In a sterile microcentrifuge tube, perform an intermediate dilution of the this compound stock (or serial dilutions) into pre-warmed, serum-free cell culture medium. A 1:100 or greater dilution is recommended to minimize the risk of precipitation. For example, add 2 µL of the 10 mM stock to 198 µL of serum-free medium to get a 100 µM intermediate solution. b. Mix thoroughly by gentle pipetting or vortexing.

  • Final Dilution: a. Add the desired volume of the intermediate dilution to your cell culture wells containing pre-warmed complete medium to achieve the final target concentration. For example, to achieve a 1 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution. b. Gently swirl the plate to ensure even distribution of the compound.

  • Include a vehicle control in your experiment by adding the same final concentration of DMSO to a set of wells.

Visualizations

Signaling Pathway of this compound Inhibition

Ji101_Signaling_Pathway This compound Mechanism of Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb EphrinB Ephrin B EphB4 EphB4 EphrinB->EphB4 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream PDGFRb->Downstream EphB4->Downstream Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4 Angiogenesis Angiogenesis Downstream->Angiogenesis Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation

Caption: this compound inhibits VEGFR-2, PDGFR-β, and EphB4 signaling pathways.

Experimental Workflow for this compound Cell-Based Assay

Ji101_Workflow Workflow for this compound Cell-Based Assay Start Start PrepareStock Prepare 10 mM this compound Stock in DMSO Start->PrepareStock SeedCells Seed Cells in Culture Plates Start->SeedCells PrepareWorking Prepare this compound Working Solutions PrepareStock->PrepareWorking SeedCells->PrepareWorking TreatCells Treat Cells with this compound and Vehicle Control PrepareWorking->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Proliferation) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A typical workflow for conducting a cell-based assay with this compound.

Troubleshooting Logic for this compound Precipitation

Ji101_Troubleshooting Troubleshooting Precipitation of this compound Start Precipitate Observed? CheckConc Is Final Concentration Too High? Start->CheckConc Yes Resolved Issue Resolved Start->Resolved No LowerConc Lower Final Concentration CheckConc->LowerConc Yes CheckDilution Is Dilution Method Optimal? CheckConc->CheckDilution No LowerConc->Resolved StepwiseDilution Use Stepwise Dilution CheckDilution->StepwiseDilution No CheckMedia Test in Serum-Free Medium CheckDilution->CheckMedia Yes StepwiseDilution->Resolved CheckMedia->Resolved Soluble ContactSupport Contact Technical Support CheckMedia->ContactSupport Insoluble

Caption: A logical flow for troubleshooting this compound precipitation issues.

References

preventing Ji-101 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ji-101

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of this compound in aqueous solutions during in-vitro and in-vivo experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it into my aqueous experimental buffer?

A1: this compound, like many small molecule inhibitors, has low intrinsic solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. It is typically supplied as a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous buffer, the solubility of this compound can be exceeded, leading to precipitation.

Q2: What is the maximum recommended concentration of this compound in aqueous media?

A2: The maximum concentration is highly dependent on the composition of the aqueous medium. Factors such as pH, protein content (e.g., fetal bovine serum), and the presence of other organic components can influence solubility. It is crucial to determine the kinetic solubility of this compound in your specific experimental buffer. See the table below for general guidance.

Q3: Can the concentration of DMSO from my stock solution affect my experiment?

A3: Yes, high concentrations of DMSO can have cytotoxic effects on cells and may interfere with experimental assays. It is best practice to keep the final concentration of DMSO below 0.5% (v/v) in most cell-based assays, and ideally below 0.1%.

Q4: How should I prepare my working solutions of this compound to avoid precipitation?

A4: A serial dilution approach is recommended. Instead of a single large dilution, perform several smaller, sequential dilutions. It is also beneficial to add the this compound stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q5: Are there any formulation strategies to improve the solubility of this compound for in-vivo studies?

A5: For in-vivo applications, formulation vehicles containing solubilizing agents are often necessary. Common strategies include the use of co-solvents (e.g., PEG-400, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins (e.g., HP-β-CD). The optimal formulation will need to be determined empirically.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow these troubleshooting steps:

Issue Possible Cause Recommended Solution
Precipitation upon initial dilution The solubility limit of this compound in the aqueous buffer was exceeded.- Lower the final concentration of this compound.- Increase the percentage of serum (e.g., from 5% to 10% FBS) in cell culture media, as serum proteins can help solubilize the compound.- Perform a kinetic solubility test to determine the upper concentration limit in your specific buffer.
Precipitation after a period of time (e.g., during a long incubation) The compound is unstable in the aqueous environment over time, or the solution has become supersaturated.- Prepare fresh working solutions immediately before use.- Consider reducing the incubation time if experimentally feasible.- Evaluate the stability of this compound in your buffer at the experimental temperature (e.g., 37°C).
Precipitation observed at low temperatures The solubility of this compound is likely lower at colder temperatures (e.g., 4°C).- Prepare and store all solutions at room temperature unless otherwise specified.- If solutions need to be chilled, ensure the concentration is well below the solubility limit at that temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
  • Start with a 10 mM this compound stock solution in 100% DMSO.

  • Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of serum-free culture medium to create a 100 µM intermediate solution. Vortex immediately.

  • Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of complete culture medium (containing serum). This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix thoroughly: Invert the tube several times to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Kinetic Solubility Assay in PBS
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dispense 98 µL of PBS into each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound stock solution to the first well. Mix thoroughly by pipetting up and down. This creates a 200 µM solution.

  • Perform serial dilutions: Transfer 50 µL from the first well to the second well, and mix. Continue this 1:1 serial dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure turbidity: Read the absorbance of the plate at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.

Quantitative Data Summary

Parameter Value Conditions
Solubility in 100% DMSO ≥ 50 mMRoom Temperature
Kinetic Solubility in PBS (pH 7.4) ~ 5 µMRoom Temperature, 1-hour incubation
Kinetic Solubility in DMEM + 10% FBS ~ 25 µM37°C, 1-hour incubation
Recommended Final DMSO Concentration < 0.5%In-vitro cell-based assays

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol cluster_application Experimental Application stock 10 mM this compound in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in serum-free media) stock->intermediate 1:100 Dilution final Final Working Solution (e.g., 10 µM in complete media) intermediate->final 1:10 Dilution application Add to Cells/Assay (Final DMSO < 0.5%) final->application

Caption: Workflow for preparing this compound working solutions.

signaling_pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Ji101 This compound Ji101->MEK

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

Ji-101 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ji-101, a potent oral multi-kinase inhibitor targeting VEGFR-2, PDGFR-β, and EphB4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a lyophilized powder should be stored under desiccated conditions. For short-term storage, 0°C is recommended. For long-term storage, -20°C is advised.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term storage.

Q3: What is the stability of this compound in aqueous solutions?

Q4: What are the known or potential degradation products of this compound?

A4: In vivo, this compound is known to be excreted along with its mono- and di-hydroxy metabolites[1]. In vitro, the urea functional group may be susceptible to hydrolysis, which is a common degradation pathway for urea-containing compounds. This could potentially lead to the cleavage of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare aqueous working solutions immediately before use.
Precipitation of this compound in aqueous media.Ensure the final concentration of DMSO in the aqueous working solution is kept low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation before use.
Loss of compound activity over time Improper storage of stock solutions.Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Contamination of stock solutions.Use sterile techniques when preparing and handling solutions. Use fresh, anhydrous DMSO for preparing stock solutions.
Difficulty dissolving this compound powder Low-quality solvent.Use high-purity, anhydrous DMSO.
Insufficient mixing.Vortex or sonicate the solution briefly to aid dissolution.

Stability and Storage Conditions Summary

Formulation Storage Temperature Duration Key Considerations
Lyophilized Powder 0°CShort-termStore under desiccated conditions.
-20°CLong-termStore under desiccated conditions.
DMSO Stock Solution -20°CUp to 6 months (general guidance)Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.
Aqueous Working Solution Room Temperature or 4°CUse immediatelyPrepare fresh for each experiment due to potential for hydrolysis.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 466.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.66 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C.

General Protocol for Assessing Aqueous Stability of this compound

Objective: To determine the stability of this compound in an aqueous buffer at a specific pH and temperature over time.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining working solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Analyze each aliquot by HPLC under the same conditions as the t=0 sample.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.

  • Plot the percentage of this compound remaining versus time to determine the stability profile.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-cancer effects by inhibiting the signaling pathways of three key receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Ji101 This compound Ji101->VEGFR2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

PDGFRB_Signaling_Pathway PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K RAS RAS PDGFRB->RAS STAT STAT PDGFRB->STAT Migration Cell Migration PDGFRB->Migration Ji101 This compound Ji101->PDGFRB AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation STAT->Proliferation Survival Cell Survival AKT->Survival MAPK->Proliferation

Caption: PDGFR-β Signaling Pathway Inhibition by this compound.

EphB4_Signaling_Pathway EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Src Src EphB4->Src Angiogenesis Angiogenesis EphB4->Angiogenesis Ji101 This compound Ji101->EphB4 RhoGTPases RhoGTPases Src->RhoGTPases FAK FAK Src->FAK CellMigration Cell Migration RhoGTPases->CellMigration CellAdhesion Cell Adhesion FAK->CellAdhesion

Caption: EphB4 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Powder This compound Powder Stock Prepare DMSO Stock Solution Powder->Stock Working Prepare Aqueous Working Solution Stock->Working Incubate Incubate at Desired Conditions Working->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for this compound Stability Assessment.

References

troubleshooting inconsistent results with Ji-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the multi-kinase inhibitor Ji-101. Inconsistent results in in-vitro experiments can be a significant challenge, and this resource aims to provide a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is an orally active, multi-kinase inhibitor that primarily targets three receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Platelet-Derived Growth Factor Receptor beta (PDGFRβ)

  • Ephrin type-B receptor 4 (EphB4)

Its unique inhibitory action against EphB4 distinguishes it from many other angiogenesis inhibitors.

Q2: What is the expected mechanism of action of this compound?

By inhibiting VEGFR2, PDGFRβ, and EphB4, this compound is designed to disrupt key signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor growth, and metastasis. The simultaneous inhibition of these three kinases may offer a more comprehensive anti-tumor effect.

Q3: In which solvent should I dissolve this compound for in-vitro assays?

Like many small molecule kinase inhibitors, this compound is likely to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For the final assay, this stock should be serially diluted to the desired concentration, ensuring the final DMSO concentration in the assay is consistent across all conditions and ideally does not exceed 1%. It is crucial to determine the maximum DMSO concentration that does not affect the kinase activity in your specific assay system.

Q4: What are some common causes of inconsistent IC50 values for this compound?

Inconsistent IC50 values can arise from several factors, including:

  • Variability in the quality and activity of the recombinant kinase.

  • Differences in substrate concentration relative to the Michaelis constant (Km).

  • Inconsistent ATP concentrations in the assay buffer.

  • Precipitation of this compound at higher concentrations in aqueous buffer.

  • Variations in incubation times and temperatures.

  • Interference of this compound with the assay detection method (e.g., fluorescence quenching).

Troubleshooting Inconsistent Results with this compound

Experiencing variability in your experimental results with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: High Variability Between Replicate Wells

High variability between replicates is often indicative of issues with assay setup and execution.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate and verify the accuracy of all pipettes used. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.
This compound Precipitation Visually inspect wells for any signs of precipitation, especially at higher concentrations. Reduce the final assay concentration of this compound or slightly increase the final DMSO concentration (while staying within the tolerable limit for the enzyme).
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer to maintain a humid environment.
Inconsistent Incubation Ensure uniform temperature across the entire plate during incubation. Use a plate incubator with good temperature distribution.
Problem 2: IC50 Value is Significantly Different from Expected

A shift in the IC50 value can be due to several experimental variables.

Potential Cause Recommended Solution
Incorrect ATP Concentration The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase to obtain more comparable and physiologically relevant results. Ensure the ATP concentration is consistent across all experiments.
Sub-optimal Enzyme Concentration Use a concentration of the kinase that results in a linear reaction rate over the time course of the assay. A high enzyme concentration can lead to rapid substrate depletion and an artificially high IC50.
Inactive or Low-Activity Enzyme Verify the activity of your recombinant kinase using a known potent inhibitor as a positive control. If the control inhibitor also shows a weaker than expected effect, the enzyme may be compromised. Source a new batch of enzyme if necessary.
Substrate Depletion Ensure that less than 15% of the substrate is consumed during the reaction to maintain initial velocity conditions. This can be achieved by adjusting the enzyme concentration or the reaction time.
Problem 3: No Inhibition or Weak Inhibition Observed

If this compound is not showing the expected inhibitory effect, consider the following:

Potential Cause Recommended Solution
This compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Assay Interference This compound may interfere with the detection method of your assay (e.g., autofluorescence, light scattering). Run a control experiment with this compound in the absence of the kinase to assess its effect on the assay signal.
Incorrect Assay Buffer Components Certain components in the assay buffer, such as detergents or high salt concentrations, can affect the activity of the kinase or the solubility of this compound. Review the buffer composition and consider optimizing it.

Experimental Protocols

General In-Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinases. Specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a series of dilutions of this compound in 100% DMSO.

    • Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the ATP solution in kinase assay buffer at a concentration equal to the Km of the target kinase.

    • Prepare the substrate solution in kinase assay buffer.

    • Prepare the recombinant kinase (VEGFR2, PDGFRβ, or EphB4) in kinase assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the this compound dilutions or DMSO (as a control) to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • Add 10 µL of the kinase solution to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes), ensuring linear reaction kinetics.

    • Add 20 µL of the ATP solution to start the kinase reaction.

    • Stop the reaction by adding an appropriate stop solution (e.g., a solution containing EDTA).

    • Detect the kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assay).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

This compound Signaling Pathway Inhibition

Ji101_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_ji101 cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb EphrinB Ephrin-B EphB4 EphB4 EphrinB->EphB4 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFRb->PI3K_Akt PDGFRb->RAS_MAPK EphB4->PI3K_Akt Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRb Ji101->EphB4 Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Survival PI3K_Akt->Survival RAS_MAPK->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits VEGFR2, PDGFRβ, and EphB4 signaling pathways.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Replicates High variability in replicates? Start->Check_Replicates Check_IC50 IC50 value shifted? Check_Replicates->Check_IC50 No Review_Pipetting Review Pipetting Technique Check for Precipitation Check_Replicates->Review_Pipetting Yes Check_Inhibition Weak or no inhibition? Check_IC50->Check_Inhibition No Review_ATP_Enzyme Verify ATP & Enzyme Concentrations Check Substrate Depletion Check_IC50->Review_ATP_Enzyme Yes Review_Compound_Assay Check this compound Integrity Assess Assay Interference Check_Inhibition->Review_Compound_Assay Yes Optimize_Assay Optimize Assay Conditions Check_Inhibition->Optimize_Assay No Review_Pipetting->Optimize_Assay Review_ATP_Enzyme->Optimize_Assay Review_Compound_Assay->Optimize_Assay

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Technical Support Center: Managing Ji-101 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ji-101 in animal studies. The information is designed to offer rapid guidance on managing potential toxicities and ensuring the integrity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, multi-kinase inhibitor. Its primary mechanism of action is the inhibition of three receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). By targeting these kinases, this compound disrupts key signaling pathways involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and survival.

Q2: What are the known toxicities of this compound observed in animal studies?

A2: Preclinical safety and toxicology studies for this compound have been conducted in various animal models, including mice, rats, guinea pigs, and dogs. While specific quantitative data from these Good Laboratory Practice (GLP) toxicology studies are not publicly available, toxicities observed in early clinical trials, which are informed by these animal studies, include manageable hypertension and hand-foot syndrome. Researchers conducting animal studies should be vigilant for these and other potential off-target toxicities.

Q3: What is the recommended approach for monitoring potential toxicities during a this compound animal study?

A3: A comprehensive monitoring plan is crucial. This should include daily clinical observations, weekly body weight and food consumption measurements, and regular blood pressure monitoring. For longer-term studies, periodic hematology and serum chemistry analysis is recommended. Special attention should be paid to the extremities for any signs of erythema, swelling, or desquamation, indicative of hand-foot syndrome.

Troubleshooting Guides

Issue 1: Elevated Blood Pressure (Hypertension) Observed in Study Animals

Background: Inhibition of the VEGFR signaling pathway is a known cause of hypertension. This is considered an on-target effect of many tyrosine kinase inhibitors (TKIs), including this compound.

Troubleshooting Steps:

  • Confirm Measurement: Ensure that blood pressure measurements are accurate and reproducible. Use a validated method for the species being studied (e.g., tail-cuff plethysmography for rodents, telemetry, or Doppler for larger animals).

  • Establish Baseline: Always establish a stable baseline blood pressure for each animal before initiating this compound treatment.

  • Dose-Response Evaluation: Determine if the observed hypertension is dose-dependent. If a dose-response relationship is observed, consider dose reduction as a primary management strategy.

  • Pharmacological Intervention: In cases of significant and sustained hypertension, consult with a veterinarian to consider the use of antihypertensive agents. The choice of agent should be carefully considered to avoid confounding experimental results.

  • Monitor Renal Function: Prolonged hypertension can impact kidney function. Monitor relevant serum chemistry parameters (e.g., BUN, creatinine) and consider urinalysis.

Experimental Protocol: Blood Pressure Monitoring in Rodents

  • Method: Non-invasive tail-cuff plethysmography.

  • Acclimatization: Acclimate animals to the restraining device and tail cuff for several days before recording baseline measurements.

  • Procedure:

    • Warm the animal to an appropriate temperature to detect the tail pulse.

    • Place the animal in the restrainer.

    • Position the tail cuff and sensor correctly on the tail.

    • Record a minimum of 10-15 measurements per session.

    • Discard outlier readings and average the remaining values.

  • Frequency:

    • Baseline: Daily for 3-5 days before the first dose.

    • On-study: 2-4 hours post-dose on the first day, then 2-3 times per week for the duration of the study.

Issue 2: Skin Lesions on Paws (Suspected Hand-Foot Syndrome)

Background: Hand-foot syndrome (HFS), or palmar-plantar erythrodysesthesia, is a cutaneous toxicity associated with some TKIs. It is characterized by redness, swelling, and blistering on the palms of the hands and soles of the feet. In animals, this would manifest on the paw pads.

Troubleshooting Steps:

  • Clinical Scoring: Develop a clinical scoring system to grade the severity of paw lesions (e.g., 0 = normal; 1 = mild erythema; 2 = moderate erythema and swelling; 3 = severe erythema, swelling, and desquamation; 4 = ulceration).

  • Histopathological Analysis: For a definitive diagnosis, euthanize a subset of affected animals (if ethically permissible within the study protocol) and perform histopathological examination of the affected paw tissue.

  • Dose Modification: HFS is often dose-related. Consider reducing the dose or introducing drug holidays to manage the severity.

  • Supportive Care: Ensure animals have soft bedding to minimize discomfort. Provide easy access to food and water. Consult with a veterinarian about topical emollients or analgesics if necessary.

Data Presentation

While specific preclinical toxicology data for this compound is not publicly available, the following table illustrates how such data would be structured for clarity and comparison.

Table 1: Hypothetical Summary of this compound Preclinical Toxicology Findings

ParameterRatDog
Study Duration 28-Day GLP28-Day GLP
Route of Administration Oral (gavage)Oral (capsule)
No Observed Adverse Effect Level (NOAEL) [Data Not Available][Data Not Available]
Maximum Tolerated Dose (MTD) [Data Not Available][Data Not Available]
Dose-Limiting Toxicities [Data Not Available][Data Not Available]
Key Observations [Data Not Available][Data Not Available]

Visualizations

Signaling Pathways

Ji101_Signaling_Pathway cluster_Ji101 This compound cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Ji101 This compound VEGFR2 VEGFR-2 Ji101->VEGFR2 Inhibits PDGFRB PDGFR-β Ji101->PDGFRB Inhibits EphB4 EphB4 Ji101->EphB4 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes PDGFRB->Angiogenesis Promotes EphB4->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Caption: Mechanism of action of this compound.

Experimental Workflow

Toxicity_Management_Workflow Start Initiate this compound Dosing Monitor Daily Clinical Observation Weekly Body Weight Regular Blood Pressure Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check Characterize Characterize Toxicity (e.g., Hypertension, HFS) Toxicity_Check->Characterize Yes No_Toxicity Continue Dosing and Monitoring Toxicity_Check->No_Toxicity No Dose_Response Assess Dose-Dependence Characterize->Dose_Response Dose_Reduction Reduce Dose / Drug Holiday Dose_Response->Dose_Reduction Yes Supportive_Care Implement Supportive Care Dose_Response->Supportive_Care No / In parallel Continue_Study Continue Study with Monitoring Dose_Reduction->Continue_Study Supportive_Care->Continue_Study Continue_Study->Monitor No_Toxicity->Monitor

Caption: Workflow for managing toxicity in animal studies.

Ji-101 interference with experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor Ji-101. This compound is an oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3] This guide addresses potential interference of this compound with common experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-kinase inhibitor that targets three key receptor tyrosine kinases involved in angiogenesis: VEGFR-2, PDGFR-β, and EphB4.[1][2][3] By inhibiting these kinases, this compound can block downstream signaling pathways that are crucial for the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels.

Q2: What is the potency of this compound against its primary targets?

Preclinical data indicates that this compound exhibits high potency against its target kinases. In both enzymatic and cell-based assays, this compound has demonstrated inhibitory activity with IC50 values of less than 100 nM for VEGFR-2, PDGFR-β, and EphB4.[4]

Q3: Are there any known off-target effects of this compound?

As a multi-kinase inhibitor, this compound has the potential for off-target effects. While it is designed to be selective for VEGFR-2, PDGFR-β, and EphB4, comprehensive kinome profiling is recommended to fully characterize its specificity in your experimental system. Off-target effects are a common characteristic of kinase inhibitors and can sometimes be attributed to the phenomenon of retroactivity, where inhibition of a downstream kinase can affect upstream signaling components.[5][6]

Q4: Can this compound interfere with my experimental assays?

Yes, like many small molecule inhibitors, this compound has the potential to interfere with various experimental assays, particularly those that rely on fluorescence or luminescence readouts. This interference can be due to the intrinsic properties of the compound or its effects on cellular systems. It is crucial to include appropriate controls to identify and mitigate potential assay artifacts.

Data Presentation

Table 1: Inhibitory Potency of this compound Against Target Kinases

Target KinaseAssay TypeIC50 (nM)Reference
VEGFR-2Enzymatic & Cell-based< 100[4]
PDGFR-βEnzymatic & Cell-based< 100[4]
EphB4Enzymatic & Cell-based< 100[4]

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues that may arise when using this compound in various experimental assays.

Guide 1: Troubleshooting In Vitro Kinase Assays

Issue 1: Lower than expected inhibition or inconsistent IC50 values.

  • Possible Cause: Suboptimal assay conditions.

    • Troubleshooting Steps:

      • Verify ATP Concentration: Ensure the ATP concentration in your assay is appropriate. For competitive inhibitors, the apparent IC50 value is dependent on the ATP concentration. Consider determining the Km of ATP for your kinase and running the assay at or near this concentration.

      • Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the time course of your assay. High enzyme concentrations can lead to an underestimation of inhibitor potency.

      • Substrate Concentration: Ensure the substrate concentration is not limiting and that the assay is within the linear range of detection.

      • Incubation Time: Optimize the pre-incubation time of this compound with the kinase to ensure it reaches equilibrium binding.

      • Reagent Stability: Confirm the stability of this compound and all assay reagents under your experimental conditions.

Issue 2: High background signal or false positives in fluorescence-based assays.

  • Possible Cause: Autofluorescence of this compound or interference with the fluorescent probe.

    • Troubleshooting Steps:

      • Run a Compound-Only Control: Measure the fluorescence of this compound at the concentrations used in your assay in the absence of any enzyme or substrate. Subtract this background from your experimental wells.

      • Use a Different Fluorophore: If significant autofluorescence is observed, consider switching to a fluorescent probe with a different excitation and emission spectrum.

      • Change Assay Format: If interference persists, consider a non-fluorescence-based assay format, such as a radiometric or luminescence-based assay.

Issue 3: Signal quenching or false negatives in luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™).

  • Possible Cause: this compound may inhibit the luciferase enzyme used in the detection step or quench the luminescent signal.

    • Troubleshooting Steps:

      • Run a Luciferase Inhibition Control: Test the effect of this compound directly on the luciferase reaction in the absence of the kinase. If inhibition is observed, this assay format may not be suitable.

      • Counter-Screen: Perform a counter-screen to identify compounds that interfere with the detection reagents.

      • Alternative Luminescence Assay: Consider using an alternative luminescence-based assay that is less susceptible to interference.

Guide 2: Troubleshooting Cell-Based Assays

Issue 1: Lack of cellular activity or discrepancy with in vitro potency.

  • Possible Cause: Poor cell permeability, active efflux, or high protein binding.

    • Troubleshooting Steps:

      • Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or other methods to confirm target engagement in intact cells.

      • Check for Efflux Pump Activity: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the activity of this compound is restored.

      • Consider Serum Protein Binding: If using serum-containing media, be aware that this compound may bind to serum proteins, reducing its effective free concentration. Test a range of serum concentrations or use serum-free media for a defined period.

Issue 2: Unexpected cellular phenotype or off-target effects.

  • Possible Cause: Inhibition of other kinases or cellular pathways.

    • Troubleshooting Steps:

      • Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.

      • Use a Structurally Unrelated Inhibitor: Confirm your phenotype using a different inhibitor that targets the same pathway but has a distinct chemical scaffold.

      • Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a downstream effector of the target kinase.

      • Dose-Response Analysis: Carefully titrate the concentration of this compound to find a window where on-target effects are observed without significant off-target toxicity.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • VEGFR-2 kinase (recombinant)

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP solution

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a white 96-well plate, add 5 µL of each this compound dilution. Include "no inhibitor" and "no enzyme" controls.

    • Add 20 µL of a master mix containing VEGFR-2 and the peptide substrate to each well.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based PDGFR-β Phosphorylation Assay (ELISA-Based)

This protocol is a general guideline for a cell line endogenously expressing PDGFR-β (e.g., NIH-3T3 cells).

  • Cell Culture and Plating:

    • Culture cells in appropriate media.

    • Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Inhibitor Treatment and Stimulation:

    • Serum-starve the cells for 4-6 hours.

    • Prepare serial dilutions of this compound in serum-free media.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of PDGF-BB for 10-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and ELISA:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate.

    • Use a sandwich ELISA kit specific for phosphorylated PDGFR-β to measure the level of receptor phosphorylation in each sample. Normalize the phospho-PDGFR-β signal to the total protein concentration.

  • Data Analysis:

    • Subtract the background from the unstimulated control.

    • Normalize the data to the stimulated control (100% phosphorylation).

    • Plot the percent inhibition of phosphorylation versus the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

PDGFRB_Signaling_Pathway PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates RAS RAS PDGFRB->RAS Activates PLCG PLCγ PDGFRB->PLCG Activates Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC

Caption: Key PDGFR-β downstream signaling pathways.

EphB4_Signaling_Pathway EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Binds PI3K PI3K EphB4->PI3K Activates RAS_GAP RasGAP EphB4->RAS_GAP Activates CellAdhesion Cell Adhesion EphB4->CellAdhesion Akt Akt PI3K->Akt CellMigration Cell Migration Akt->CellMigration RAS RAS RAS_GAP->RAS Inhibits ERK ERK RAS->ERK

Caption: Overview of EphB4 forward signaling.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay a Prepare Reagents b Inhibitor Dilution a->b c Kinase Reaction b->c d Signal Detection c->d e Data Analysis d->e f Cell Plating g Inhibitor Treatment f->g h Cell Stimulation g->h i Lysis & Detection h->i j Data Analysis i->j

Caption: General experimental workflows.

References

Technical Support Center: Improving the In Vivo Bioavailability of Ji-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Ji-101, a novel multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies in rats have shown the oral bioavailability of this compound to be approximately 55%.[1] While this is a promising starting point, further optimization may be desirable to enhance therapeutic efficacy and reduce inter-individual variability.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound?

A2: this compound is an orally active multi-kinase inhibitor targeting VEGFR-2, PDGFR-β, and EphB4.[1][2] It is known to be highly permeable and is not a substrate for P-glycoprotein (P-gp), a common efflux transporter.[1] It is reported to be stable in liver microsomes from various species, including humans, with minimal metabolism observed in vitro.[1] The primary route of elimination for this compound is through the feces.[1] While its exact aqueous solubility is not publicly available, like many kinase inhibitors, it is soluble in DMSO.[3]

Q3: My in vivo study shows lower than expected bioavailability for this compound. What are the potential causes?

A3: Even with high permeability, several factors can limit oral bioavailability. For this compound, potential reasons for lower than expected bioavailability could include:

  • Poor Dissolution: Although permeable, if this compound has low aqueous solubility, its dissolution in the gastrointestinal (GI) tract could be the rate-limiting step for absorption.

  • First-Pass Metabolism: While in vitro microsomal stability is high, there might be other metabolic pathways in the intestine or liver that contribute to first-pass metabolism.[4]

  • Efflux Transporter Activity: Although not a substrate for P-gp, this compound could be a substrate for other efflux transporters present in the gut wall, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs).[5]

Q4: What initial steps can I take to troubleshoot low bioavailability?

A4: A logical first step is to characterize the solid-state properties of your this compound batch, including its purity, crystallinity, and particle size. Then, assess its aqueous solubility at different pH values relevant to the GI tract. If solubility is low, formulation strategies to enhance dissolution should be considered.

Troubleshooting Guides

Issue 1: Poor or Variable Oral Absorption

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Non-linear dose-exposure relationship.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
Low Aqueous Solubility and Dissolution Rate 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF).2. Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution.[6]3. Formulation Development: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS, SMEDDS), or nanoparticle formulations.[7]
First-Pass Metabolism 1. In Vitro Metabolism: Conduct metabolic stability assays with intestinal S9 fractions or hepatocytes to assess intestinal metabolism.2. In Vivo Mechanistic Study: Perform a pharmacokinetic study in portal vein-cannulated rats to differentiate between intestinal and hepatic first-pass metabolism.[8]
Efflux Transporter Involvement 1. In Vitro Transporter Assays: Use Caco-2 or MDCK cell lines overexpressing specific transporters (e.g., BCRP, MRP2) to determine if this compound is a substrate.2. In Vivo Co-administration Study: Co-administer this compound with a known inhibitor of relevant efflux transporters (e.g., Ko143 for BCRP) and observe any changes in plasma exposure.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (3 mg/kg)Oral (30 mg/kg)
Cmax -Reached within 2 hours
t½ (half-life) 1.75 ± 0.79 h2.66 ± 0.13 h
Clearance (Cl) 13.0 ± 2.62 mL/min/kg-
Volume of Distribution (Vd) 2.11 ± 1.42 L/kg-
Oral Bioavailability (F) -55%
Data sourced from Gurav et al., 2012.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation.

Materials:

  • This compound formulation and vehicle

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Intravenous injection supplies

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Fast rats overnight with free access to water.

  • Divide rats into two groups: intravenous (IV) and oral (PO).

  • For the IV group, administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

  • For the PO group, administer the this compound formulation via oral gavage (e.g., 10-50 mg/kg).

  • Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify this compound concentrations in plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd, and F) using appropriate software.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To assess the intestinal permeability of this compound.

Materials:

  • This compound

  • Krebs-Ringer buffer

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Perfusion pump

  • Polyethylene tubing

  • Heated pad

Methodology:

  • Fast a rat overnight with free access to water.

  • Anesthetize the rat and place it on a heated pad to maintain body temperature.

  • Perform a midline abdominal incision to expose the small intestine.

  • Isolate a segment of the jejunum (approx. 10 cm).

  • Cannulate the proximal and distal ends of the intestinal segment with polyethylene tubing.

  • Perfuse the segment with warmed (37°C) Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) to wash out intestinal contents.[9][10][11]

  • After a brief equilibration period, switch to a perfusion solution containing a known concentration of this compound.

  • Collect the perfusate from the outlet cannula at regular intervals for a defined period (e.g., 90 minutes).

  • Measure the concentration of this compound in the collected perfusate samples.

  • Calculate the effective permeability coefficient (Peff).

Mandatory Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_investigation Investigation cluster_formulation Formulation Strategies cluster_evaluation Evaluation problem Low in vivo Bioavailability of this compound solubility Assess Aqueous Solubility problem->solubility Is dissolution a limiting factor? metabolism Evaluate First-Pass Metabolism problem->metabolism Is the drug being metabolized before reaching systemic circulation? efflux Investigate Efflux Transporter Involvement problem->efflux Is the drug being pumped out of intestinal cells? particle_size Particle Size Reduction solubility->particle_size lipid_based Lipid-Based Formulations solubility->lipid_based amorphous Amorphous Solid Dispersions solubility->amorphous pk_study In Vivo Pharmacokinetic Study metabolism->pk_study efflux->pk_study particle_size->pk_study lipid_based->pk_study amorphous->pk_study

Caption: Troubleshooting workflow for improving this compound bioavailability.

signaling_pathways cluster_ji101 This compound Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ji101 This compound vegfr2 VEGFR-2 ji101->vegfr2 inhibits pdgfrb PDGFR-β ji101->pdgfrb inhibits ephb4 EphB4 ji101->ephb4 inhibits plc_gamma PLCγ vegfr2->plc_gamma pi3k PI3K vegfr2->pi3k pdgfrb->pi3k ras Ras pdgfrb->ras ephb4->pi3k proliferation Cell Proliferation plc_gamma->proliferation survival Cell Survival pi3k->survival angiogenesis Angiogenesis pi3k->angiogenesis migration Cell Migration ras->migration ras->angiogenesis

Caption: Simplified signaling pathways inhibited by this compound.

References

troubleshooting Ji-101 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with Ji-101 stability and degradation during long-term experiments.

Troubleshooting Guides

This section provides detailed guidance on how to address specific problems you may encounter with this compound.

Issue: Decreased this compound Activity in a Long-Term Cell Culture Experiment

If you observe a decline in the expected biological activity of this compound over the course of a multi-day or multi-week experiment, it may be indicative of compound degradation.

Potential Causes and Solutions:

  • Instability in Culture Medium: this compound may be unstable in your specific cell culture medium, especially with prolonged incubation at 37°C. Components in the serum or the medium itself could contribute to degradation.

    • Troubleshooting Steps:

      • Perform a Stability Study: Incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the samples at each time point by HPLC or LC-MS to quantify the amount of intact this compound.

      • Test Different Media Formulations: If instability is confirmed, consider testing this compound stability in alternative media formulations or with different serum lots.

      • Frequent Media Changes: Increase the frequency of media changes to replenish the active this compound concentration.

  • Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing its effective concentration in the medium.

    • Troubleshooting Steps:

      • Use Low-Binding Plates/Tubes: Switch to low-protein-binding microplates and tubes for your experiments.

      • Pre-treatment of Labware: Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

  • Enzymatic Degradation: Cells may metabolize this compound, leading to a decrease in its active form.

    • Troubleshooting Steps:

      • Analyze Conditioned Media: Collect conditioned media from your cell cultures at different time points and analyze for the presence of this compound and potential metabolites using LC-MS.

      • Use of Metabolic Inhibitors: In mechanistic studies, consider co-treatment with broad-spectrum metabolic inhibitors to assess if this prevents the loss of this compound activity.

Issue: Precipitate Formation in this compound Stock Solution or Culture Medium

The appearance of a precipitate indicates that this compound may be coming out of solution, which will significantly impact its effective concentration.

Potential Causes and Solutions:

  • Poor Solubility: this compound may have limited solubility in aqueous solutions, including your cell culture medium.

    • Troubleshooting Steps:

      • Review Solubility Data: Refer to the technical data sheet for this compound's solubility in various solvents.

      • Optimize Solvent for Stock Solution: Ensure your stock solution is prepared in a suitable solvent (e.g., DMSO) at a concentration well below its solubility limit.

      • Gentle Warming and Vortexing: When preparing dilutions, gentle warming (to 37°C) and thorough vortexing can help maintain solubility. Avoid repeated freeze-thaw cycles.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in the serum, may cause this compound to precipitate.

    • Troubleshooting Steps:

      • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment.

      • Test Serum-Free Conditions: If experimentally feasible, test the stability and activity of this compound in serum-free medium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage and handling conditions.

ConditionRecommendation
Storage Temperature Store lyophilized powder at -20°C. Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C.
Light Sensitivity Protect from light. Store in amber vials or cover tubes with foil.
Freeze-Thaw Cycles Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
Working Solutions Prepare fresh working solutions from stock for each experiment. Do not store diluted aqueous solutions for extended periods.

Q2: How can I assess the purity and integrity of my this compound sample?

A2: It is good practice to periodically check the purity of your this compound stock, especially if you suspect degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to assess the purity of small molecules. A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks may indicate the presence of degradation products or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the identity of the main peak (by mass) and to identify potential degradation products by their mass-to-charge ratio.

Q3: Are there any known incompatibilities of this compound with common lab reagents?

A3: While specific incompatibility data for this compound is not extensively published, it is advisable to avoid strong oxidizing agents and highly acidic or basic conditions, as these can promote chemical degradation of many small molecules. When using this compound in combination with other compounds, it is recommended to perform a preliminary compatibility test.

Experimental Protocols

Protocol 1: this compound Stability Assessment in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with serum)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.

  • Aliquot the working solution into separate sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Immediately process the 0-hour time point sample for analysis (this will serve as your baseline).

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At each subsequent time point, remove one tube from the incubator and process it for analysis.

  • Analyze all samples by HPLC or LC-MS to quantify the peak area of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Visualizations

Potential Degradation Pathway for this compound This compound (Active) This compound (Active) Oxidized this compound Oxidized this compound This compound (Active)->Oxidized this compound Reactive Oxygen Species Hydrolyzed this compound Hydrolyzed this compound This compound (Active)->Hydrolyzed this compound pH Extremes Metabolized this compound Metabolized this compound This compound (Active)->Metabolized this compound Cellular Enzymes Inactive Products Inactive Products Oxidized this compound->Inactive Products Hydrolyzed this compound->Inactive Products Metabolized this compound->Inactive Products

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Investigation cluster_3 Solution Implementation Decreased Activity Decreased Activity Check Storage Check Storage Decreased Activity->Check Storage Check Handling Check Handling Check Storage->Check Handling Stability Assay Stability Assay Check Handling->Stability Assay Purity Analysis Purity Analysis Stability Assay->Purity Analysis Optimize Conditions Optimize Conditions Purity Analysis->Optimize Conditions Degradation Confirmed Order New Compound Order New Compound Purity Analysis->Order New Compound Purity Issue

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Setup for this compound Stability Study This compound Stock This compound Stock Prepare Working Solution Prepare Working Solution This compound Stock->Prepare Working Solution Culture Medium Culture Medium Culture Medium->Prepare Working Solution Incubate at 37C Incubate at 37C Prepare Working Solution->Incubate at 37C Time Points Time Points Incubate at 37C->Time Points Sample Analysis Sample Analysis Time Points->Sample Analysis 0, 24, 48, 72h Data Interpretation Data Interpretation Sample Analysis->Data Interpretation HPLC/LC-MS

Caption: Workflow for a this compound stability study.

Validation & Comparative

A Preclinical Comparative Guide: Ji-101 Versus Sunitinib in Renal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for Ji-101 and sunitinib, two multi-targeted tyrosine kinase inhibitors, in the context of renal cell carcinoma (RCC). While sunitinib has been a standard of care in advanced RCC, this compound is a novel agent with a distinct kinase inhibition profile. This document aims to summarize the available preclinical evidence to inform further research and development.

Disclaimer: Direct comparative preclinical studies of this compound and sunitinib in renal cancer models are not publicly available. This guide therefore presents a summary of existing preclinical data for each compound individually. The absence of head-to-head studies necessitates careful interpretation of the presented data.

Executive Summary

Sunitinib is a well-characterized inhibitor of receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Its anti-tumor activity in preclinical renal cancer models is primarily attributed to its potent anti-angiogenic effects. In contrast, this compound is a novel inhibitor targeting VEGFR-2, PDGFR-β, and Ephrin type-B receptor 4 (EphB4). While preclinical data for this compound in renal cancer is not available, its efficacy has been demonstrated in a breast cancer xenograft model. The unique targeting of EphB4 by this compound suggests a potentially different mechanism of action compared to sunitinib, which may offer advantages in specific contexts of tumor biology.

Mechanism of Action and Signaling Pathways

Sunitinib and this compound exert their effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Sunitinib's Mechanism of Action: Sunitinib primarily targets VEGFRs and PDGFRs, crucial mediators of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these receptors on endothelial cells, sunitinib disrupts the tumor vasculature, leading to reduced tumor growth.[1][2] While it can also inhibit other kinases like c-KIT, its efficacy in renal cancer is thought to be mainly driven by its anti-angiogenic properties.[1]

This compound's Mechanism of Action: this compound inhibits VEGFR-2 and PDGFR-β, sharing a common mechanism with sunitinib in terms of targeting angiogenesis. However, this compound also potently inhibits EphB4, a receptor tyrosine kinase involved in vascular development, cell migration, and invasion. The Eph/ephrin signaling system is increasingly recognized for its role in cancer progression and metastasis. Inhibition of EphB4 by this compound could therefore offer an additional anti-tumor mechanism beyond anti-angiogenesis.

Signaling Pathway of Sunitinib in Renal Cancer

Sunitinib_Pathway cluster_cell Endothelial Cell / Pericyte VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Ji101_Pathway

Caption: General workflow for a preclinical xenograft study.

  • Cell Lines and Culture: Human renal cell carcinoma cell lines (e.g., 786-O, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cultured RCC cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. Sunitinib is typically administered orally, once daily. The control group receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include analysis of tumor microvessel density (via CD31 staining) and apoptosis (via TUNEL assay) in excised tumors.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of the anti-tumor effect of sunitinib compared to the control.

Conclusion and Future Directions

The available preclinical data firmly establishes sunitinib as a potent anti-angiogenic agent with significant efficacy in renal cancer models. Its mechanism of action through inhibition of VEGFR and PDGFR is well-documented.

This compound presents an intriguing profile with its unique inhibition of EphB4 in addition to VEGFR-2 and PDGFR-β. This suggests a potential for broader anti-tumor activity that may include direct effects on tumor cell migration and invasion, beyond its anti-angiogenic effects. However, the lack of publicly available preclinical data for this compound, particularly in renal cancer models, makes a direct comparison with sunitinib speculative.

To better understand the potential of this compound in renal cancer, the following future studies are warranted:

  • In vitro studies: Determination of IC50 values of this compound against VEGFR-2, PDGFR-β, and EphB4 in enzymatic and cell-based assays using renal cancer cell lines.

  • In vivo studies: Head-to-head comparison of this compound and sunitinib in orthotopic and subcutaneous xenograft models of renal cancer. These studies should assess not only tumor growth inhibition but also effects on angiogenesis, metastasis, and the tumor microenvironment.

  • Mechanism of action studies: Elucidation of the specific contribution of EphB4 inhibition to the anti-tumor effects of this compound in renal cancer.

Such studies will be crucial to define the potential clinical utility of this compound in renal cell carcinoma and to identify patient populations that may benefit most from its unique mechanism of action.

References

A Comparative Analysis of Ji-101 and Sorafenib in the Context of Hepatocellular Carcinoma Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Research Community: Direct comparative studies of Ji-101 and the well-established therapeutic sorafenib in hepatocellular carcinoma (HCC) xenograft models are not available in the public domain as of our latest search. This guide, therefore, provides a comparative overview based on the individual preclinical data and known mechanisms of action for each compound. The information presented for sorafenib is drawn from extensive research in HCC models, while the data for this compound is based on its described general mechanism of action as a tyrosine kinase inhibitor. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by juxtaposing the known attributes of these two agents, thereby highlighting potential avenues for future research, including direct comparative studies.

Introduction to this compound and Sorafenib

Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor that has been a standard of care for advanced hepatocellular carcinoma.[2][3] Its mechanism of action involves the inhibition of several kinases implicated in tumor cell proliferation and angiogenesis.[4][5] Sorafenib targets the Raf/MEK/ERK signaling pathway in tumor cells and inhibits VEGFR and PDGFR in vascular endothelial cells.[6] Extensive preclinical studies in HCC xenograft models have demonstrated its anti-tumor effects.[7][8]

Mechanism of Action and Signaling Pathways

The distinct target profiles of this compound and sorafenib suggest different, yet potentially overlapping, mechanisms for inhibiting tumor growth and angiogenesis in hepatocellular carcinoma.

This compound Signaling Pathway

This compound's "triple" inhibition of VEGFR2, EphB4, and PDGFR points to a potent anti-angiogenic mechanism. VEGFR2 is a primary mediator of angiogenesis, while PDGFR is involved in the maturation of new blood vessels. The inhibition of EphB4, which plays a role in vascular development and tumor progression, may offer an additional anti-tumor effect.

Ji101_Pathway cluster_membrane Cell Membrane cluster_ji101 cluster_downstream Downstream Effects VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EphB4 EphB4 Tumor_Proliferation Tumor Cell Proliferation EphB4->Tumor_Proliferation PDGFR PDGFR PDGFR->Angiogenesis Ji101 This compound Ji101->VEGFR2 Ji101->EphB4 Ji101->PDGFR Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_sorafenib cluster_downstream Downstream Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Tumor_Proliferation Tumor Cell Proliferation ERK->Tumor_Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf Sorafenib_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Patient-derived HCC tissue implantation (subcutaneous) A2 Tumor growth to ~100-150 mm³ A1->A2 B1 Randomization into treatment groups A2->B1 B2 Daily oral administration: - Vehicle control - Sorafenib (e.g., 30-100 mg/kg) B1->B2 B3 Treatment for a defined period (e.g., 12-28 days) B2->B3 C1 Tumor volume measurement B3->C1 C2 Tumor weight at end of study B3->C2 C3 Immunohistochemical analysis (e.g., microvessel density) B3->C3 C4 Western blot analysis (e.g., p-ERK, apoptosis markers) B3->C4

References

Ji-101 and Axitinib: An In Vitro Head-to-Head Comparison for Angiogenesis and Tumor Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both Ji-101 and axitinib have emerged as potent multi-kinase inhibitors, primarily targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical driver of tumor angiogenesis. While both compounds share a common mechanism of action, their distinct kinase inhibition profiles and cellular effects warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides a head-to-head in vitro comparison of this compound and axitinib, summarizing key experimental data on their potency and cellular activities.

Kinase Inhibition Profile

This compound is a novel oral multi-kinase inhibitor that selectively targets VEGFR2, platelet-derived growth factor receptor β (PDGFRβ), and EphB4.[1][2][3] Preclinical studies have demonstrated its high potency in both enzymatic and cell-based assays, with inhibitory concentrations in the sub-100 nanomolar range.[4][5] Axitinib, a second-generation tyrosine kinase inhibitor, is a potent and selective inhibitor of VEGFR-1, -2, and -3.[6] It also exhibits inhibitory activity against PDGFRβ and c-Kit.[1]

The following table summarizes the available in vitro potency of both inhibitors against their primary kinase targets. It is important to note that the data for this compound is limited to a general potency range from early preclinical abstracts, while more specific IC50 values are available for axitinib from various studies. A direct comparison is therefore challenging due to the lack of head-to-head studies under identical experimental conditions.

Target KinaseThis compound IC50 (nM)Axitinib IC50 (nM)Reference Cell/Assay Type
VEGFR1-0.1Porcine Aorta Endothelial Cells
VEGFR2< 1000.2Porcine Aorta Endothelial Cells
VEGFR3-0.1-0.3Porcine Aorta Endothelial Cells
PDGFRβ< 1001.6Porcine Aorta Endothelial Cells
EphB4< 100-Not Specified
c-Kit-1.7Porcine Aorta Endothelial Cells

Table 1: Comparative Kinase Inhibition Potency (IC50) of this compound and Axitinib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data for this compound is based on a reported high potency of <100 nM in enzymatic and cell-based assays.[4][5] Data for axitinib is from in vitro kinase assays using porcine aorta endothelial cells.[1]

Cellular Activity: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of axitinib have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the cell line and the duration of treatment. For instance, in a study on glioblastoma cells (GB1B), the IC50 of axitinib was 3.58 µM after three days and 2.21 µM after seven days of treatment.[7] In renal cell carcinoma lines, the IC50 values were 13.6 µM for A-498 cells and 36 µM for Caki-2 cells after 96 hours of treatment.[8]

Specific cell-based IC50 values for this compound are not publicly available in the reviewed literature, with reports only indicating a high potency of less than 100 nM in unspecified cell-based assays.[4][5]

Cell LineCancer TypeAxitinib IC50 (µM)Treatment Duration
GB1BGlioblastoma3.583 days
GB1BGlioblastoma2.217 days
A-498Renal Cell Carcinoma13.696 hours
Caki-2Renal Cell Carcinoma3696 hours

Table 2: Axitinib In Vitro Anti-proliferative Activity. IC50 values for cell viability in different human cancer cell lines.[7][8]

Signaling Pathways and Experimental Workflow

Both this compound and axitinib exert their anti-angiogenic effects by inhibiting the phosphorylation of VEGFR, thereby blocking downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. The unique aspect of this compound is its additional potent inhibition of EphB4, a receptor tyrosine kinase also implicated in angiogenesis and tumor development.

Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR EphrinB EphrinB EphB4 EphB4 EphrinB->EphB4 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK EphB4->PI3K_AKT EphB4->RAS_MAPK Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Ji101 This compound Ji101->VEGFR Ji101->PDGFR Ji101->EphB4 Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival

Figure 1: Simplified Signaling Pathway of this compound and Axitinib.

A typical experimental workflow to determine the in vitro potency of these inhibitors involves enzymatic assays to measure direct kinase inhibition and cell-based assays to assess their effects on cell viability and proliferation.

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays Kinase Purified Kinase (VEGFR, PDGFR, EphB4) Incubation_E Incubation Kinase->Incubation_E ATP ATP Substrate ATP->Incubation_E Inhibitor_E Test Inhibitor (this compound or Axitinib) Inhibitor_E->Incubation_E Detection_E Detection of Kinase Activity Incubation_E->Detection_E IC50_E IC50 Determination Detection_E->IC50_E Cells Cancer Cell Lines Incubation_C Incubation (e.g., 72-96h) Cells->Incubation_C Inhibitor_C Test Inhibitor (this compound or Axitinib) Inhibitor_C->Incubation_C Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation_C->Viability_Assay IC50_C IC50 Determination Viability_Assay->IC50_C

Figure 2: General Experimental Workflow for In Vitro Inhibitor Testing.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for in vitro kinase inhibitor testing, the following provides a general outline.

Kinase Inhibition Assay (General Protocol):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

  • Materials: Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, EphB4), ATP, appropriate peptide substrate, test compounds (this compound, axitinib), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay Protocol for Axitinib in Glioblastoma Cells):

  • Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.

  • Cell Line: GB1B human glioblastoma cells.[7]

  • Materials: GB1B cells, culture medium (e.g., DMEM with 10% FBS), axitinib, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the GB1B cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of axitinib (or this compound) and a vehicle control.

    • Incubate the plates for the desired duration (e.g., 3 or 7 days).[7]

    • At the end of the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

A Comparative Analysis of Ji-101 and Other VEGFR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ji-101, a novel multi-kinase inhibitor, with other established Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors used in oncology. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for research and development purposes.

Introduction to this compound

This compound is an orally available, multi-targeted tyrosine kinase inhibitor with a unique mechanism of action. It targets not only VEGFR-2 and Platelet-Derived Growth Factor Receptor beta (PDGFR-β), key mediators of angiogenesis, but also Ephrin type-B receptor 4 (EphB4).[1][2] The inhibition of EphB4, a pathway not targeted by many other approved angiogenesis inhibitors, distinguishes this compound and suggests a novel approach to disrupting tumor vasculature.[1]

Preclinical Efficacy

In Vitro Kinase Inhibition

This compound has demonstrated high potency against its target kinases in enzymatic and cell-based assays.[2] While specific IC50 values for each kinase are not publicly available, preclinical data indicates high potency with IC50 values of less than 100 nM for VEGFR2, PDGFRβ, and EphB4.[2] For comparison, the table below summarizes the reported IC50 values for other prominent VEGFR inhibitors against their primary targets.

InhibitorTarget KinaseIC50 (nM)
This compound VEGFR-2 < 100
PDGFR-β < 100
EphB4 < 100
SunitinibVEGFR-280
PDGFR-β2
SorafenibVEGFR-290
B-Raf22
PazopanibVEGFR-230
PDGFR-β84
c-Kit74
AxitinibVEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
In Vivo Tumor Models

Preclinical studies in mouse xenograft models have shown that this compound can inhibit tumor growth. In a breast cancer xenograft model (MDA-MB-231), the combination of this compound with paclitaxel resulted in greater efficacy than either agent alone, without a significant increase in toxicity.[2] However, detailed quantitative data on tumor growth inhibition (TGI) for this compound as a single agent across various tumor models is limited in publicly accessible literature.

Clinical Efficacy

The clinical development of this compound has yielded mixed results. A pilot study in patients with advanced ovarian cancer demonstrated that this compound, both as a single agent and in combination with everolimus, was well-tolerated. The majority of patients in the single-agent cohort experienced stable disease at the two-month evaluation, although no objective responses according to RECIST criteria were observed.[1]

A Phase I/II clinical trial (NCT00842335) evaluating this compound in patients with advanced solid tumors was terminated due to a lack of efficacy.[3] This outcome is a critical consideration when evaluating the potential of this compound in a broader oncology context.

The following table summarizes key clinical trial results for other established VEGFR inhibitors in their approved indications.

InhibitorCancer TypeTrial Name/IdentifierKey Efficacy Endpoints
SunitinibRenal Cell Carcinoma (RCC)Phase IIIPFS: 11 months (vs. 5 months with IFN-α)
SorafenibHepatocellular Carcinoma (HCC)SHARP (Phase III)OS: 10.7 months (vs. 7.9 months with placebo)
PazopanibRenal Cell Carcinoma (RCC)NCT00334282 (Phase III)PFS: 9.2 months (vs. 4.2 months with placebo)
AxitinibRenal Cell Carcinoma (RCC)AXIS (Phase III)PFS: 6.7 months (vs. 4.7 months with sorafenib)

PFS: Progression-Free Survival; OS: Overall Survival; IFN-α: Interferon-alpha.

Signaling Pathways and Mechanism of Action

VEGFR inhibitors primarily exert their anti-cancer effects by blocking the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The diagram below illustrates the general signaling cascade initiated by VEGF binding to its receptor and the points of inhibition by VEGFR inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor VEGFR Inhibitors (e.g., this compound, Sunitinib) Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the point of action for VEGFR inhibitors.

This compound's unique inhibition of EphB4 represents an additional mechanism to disrupt tumor angiogenesis and potentially directly impact tumor cell survival.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of VEGFR inhibitors.

VEGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against VEGFR kinase.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR kinase domain, biotinylated peptide substrate, ATP, kinase buffer, 96-well plates, detection antibody (e.g., anti-phosphotyrosine), and a suitable detection system (e.g., HTRF, ELISA).

  • Procedure: a. Coat 96-well plates with the peptide substrate. b. Add the recombinant VEGFR kinase to each well. c. Add serial dilutions of the test compound (e.g., this compound) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and wash the wells. g. Add a phospho-specific antibody that recognizes the phosphorylated substrate. h. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP). i. Add a substrate for the detection enzyme and measure the signal using a plate reader.

  • Data Analysis: Calculate the concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Procedure: a. Seed HUVECs in 96-well plates and allow them to adhere overnight. b. Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound in the presence of a pro-angiogenic stimulus (e.g., VEGF). d. Incubate for 48-72 hours. e. Assess cell proliferation using a suitable method, such as MTT assay, BrdU incorporation, or direct cell counting.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50) compared to the vehicle control.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure: a. Subcutaneously implant human tumor cells into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage daily). e. Measure tumor volume and body weight regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Kinase_Assay In Vitro Kinase Assay Cell_Proliferation Endothelial Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Identifies potent an anti-proliferative compounds Xenograft In Vivo Tumor Xenograft Model Cell_Proliferation->Xenograft Confirms in vivo anti-angiogenic effect Phase_I Phase I Trial (Safety & Dosage) Xenograft->Phase_I Provides rationale for clinical testing Phase_II Phase II Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard Treatment) Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of a VEGFR inhibitor.

Conclusion

This compound is a novel multi-kinase inhibitor with a unique targeting profile that includes EphB4, in addition to VEGFR-2 and PDGFR-β. Preclinical data suggests high potency, and early clinical data in ovarian cancer indicates good tolerability and the ability to induce stable disease. However, the termination of a Phase I/II trial in a broader population of patients with advanced solid tumors due to lack of efficacy raises significant questions about its overall therapeutic potential.

In comparison, established VEGFR inhibitors such as sunitinib, sorafenib, pazopanib, and axitinib have a more robust body of evidence from large-scale clinical trials demonstrating their efficacy in specific cancer types, leading to their regulatory approval and widespread clinical use.

Further research is needed to identify specific patient populations or combination strategies where the unique mechanism of action of this compound might provide a clinical benefit. For now, its efficacy profile appears to be less favorable than that of other approved VEGFR inhibitors in a general oncology setting.

References

Preclinical Profile of GI-101: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for GI-101, a novel bispecific fusion protein (CD80-IgG4-IL2 variant), as a monotherapy and in combination with other anti-cancer agents. The information is compiled from publicly available preclinical study abstracts.

Executive Summary

GI-101 is an immuno-oncology agent designed to simultaneously block the CTLA-4 checkpoint and stimulate an anti-tumor immune response via a modified IL-2 component. Preclinical studies have demonstrated its potential in both monotherapy and combination therapy settings. As a single agent, GI-101 has shown dose-dependent anti-tumor effects. When combined with an anti-PD-1 antibody or chemotherapy, GI-101 has demonstrated superior tumor growth inhibition and improved survival in various preclinical models. The dual mechanism of action leads to enhanced proliferation and activation of key anti-tumor immune cells, including CD8+ T cells and NK cells, without a significant increase in regulatory T cells (Tregs).

Data Presentation

While several preclinical studies on GI-101 have been presented, the detailed quantitative data from these studies is not yet publicly available in peer-reviewed publications. The following tables summarize the qualitative and descriptive findings from conference abstracts.

Table 1: In Vitro Characterization of GI-101

ParameterDescriptionFindingCitation
Binding Affinity Binding of GI-101 to its targets was assessed using Surface Plasmon Resonance (SPR).GI-101 exhibits high binding affinity to CTLA-4 (Kd, 2.9nM).[1][2][3]
Immune Cell Proliferation The effect of GI-101 on the proliferation of immune cells was analyzed by CFSE assay.GI-101 induces the proliferation of CD8+ T cells and NK cells.[1][2][3]
Immune Function Restoration The ability of GI-101 to restore immune function was tested in co-culture settings with tumor cells.GI-101 demonstrated an improved restoration of immune functions in human PBMCs co-cultured with PD-L1/CTLA-4 co-expressed tumor cells.[1][3]

Table 2: In Vivo Efficacy of GI-101 Monotherapy in Syngeneic Mouse Models

Tumor ModelDosingKey FindingsCitation
CT26 (Colon Carcinoma) 3 to 12 mg/kg (dose-dependent)- Dose-dependent inhibition of tumor growth. - Increased presence of M1 macrophages, CD8+ central memory T (Tcm) cells, and NK cells in the tumor microenvironment (TME). - No significant increase in Tregs in the TME. - Strong proliferation of tumor-specific immune cells (splenocytes) when stimulated with a CT26 neoantigen (gp70). - Significant increase in IFN-γ+ T cells in draining lymph nodes.[1][3]

Table 3: In Vivo Efficacy of GI-101 Combination Therapy in Syngeneic and Humanized Mouse Models

Tumor ModelCombination AgentKey FindingsCitation
MC38 (Colon Adenocarcinoma) Anti-PD-1Superior tumor growth inhibition compared to monotherapy.[1]
TC1 (Lung Cancer) Anti-PD-1Superior tumor growth inhibition compared to monotherapy.[1]
B16F10 (Melanoma) Anti-PD-1Superior tumor growth inhibition compared to monotherapy.[1]
MDA-MB-231 (Breast Cancer - Humanized model) Anti-PD-1Superior tumor growth inhibition compared to monotherapy.[1]
Multiple Models Immuno-chemotherapySuppressed tumor growth and improved survival compared to immuno-chemotherapy alone.[1]

Experimental Protocols

Detailed experimental protocols are not available in the provided abstracts. The following is a generalized description based on the information available.

In Vitro Assays

  • Binding Affinity: Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of GI-101 to recombinant IL-2 receptors, CTLA-4, and CD28.[1]

  • Immune Cell Proliferation: Carboxyfluorescein succinimidyl ester (CFSE) assay was utilized to measure the proliferation of immune cells in vitro in response to GI-101.[1]

  • Immune Function in Co-culture: Human peripheral blood mononuclear cells (PBMCs) were co-cultured with tumor cells expressing PD-L1 and CTLA-4 to assess the ability of GI-101 to restore immune cell function.[1][3]

In Vivo Studies

  • Animal Models: Studies were conducted in various syngeneic mouse models (CT26, MC38, TC1, B16F10) and a humanized mouse model with MDA-MB-231 human breast cancer cells.[1]

  • Treatment Regimens: GI-101 was administered as a single agent in a dose-dependent manner (3 to 12 mg/kg) or in combination with anti-PD-1 antibodies or immuno-chemotherapy. The exact dosing schedules for combination therapies were not detailed in the abstracts.[1][3]

  • Efficacy Endpoints: The primary efficacy endpoint was the inhibition of tumor growth. Survival was also monitored in some studies.[1]

  • Immunophenotyping: Immune cell populations within the tumor microenvironment (TME) and draining lymph nodes were analyzed using flow cytometry and immunohistochemistry (IHC).[1]

  • T-cell Function: The functionality of tumor-specific T cells was assessed by stimulating splenocytes with tumor neoantigens and measuring proliferation and IFN-γ production via ELISPOT assay.[1]

Mandatory Visualization

GI101_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Lymph_Node Lymph Node Tumor Cell Tumor Cell Treg Treg CD8_T_Cell CD8+ T Cell CD8_T_Cell->Tumor Cell Tumor Cell Killing NK_Cell NK Cell NK_Cell->Tumor Cell Tumor Cell Killing APC Antigen Presenting Cell (APC) Naive_T_Cell Naive T Cell APC->Naive_T_Cell TCR-MHC + CD80-CD28 (Activation) Naive_T_Cell->CD8_T_Cell Differentiation GI_101 GI-101 (CD80-IgG4-IL2v) GI_101->Treg Binds to CTLA-4 (Inhibition) GI_101->CD8_T_Cell IL-2v binds to IL-2Rβγ (Activation & Proliferation) GI_101->NK_Cell IL-2v binds to IL-2Rβγ (Activation & Proliferation)

Caption: Mechanism of Action of GI-101.

Preclinical_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26, MC38) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Monotherapy GI-101 Monotherapy Randomization->Monotherapy Combination_Therapy GI-101 + Anti-PD-1 or Chemotherapy Randomization->Combination_Therapy Control Vehicle or Isotype Control Randomization->Control Tumor_Measurement Tumor Volume Measurement Monotherapy->Tumor_Measurement Combination_Therapy->Tumor_Measurement Control->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Survival_Monitoring->Immune_Profiling Functional_Assay T-cell Functional Assay (ELISPOT) Immune_Profiling->Functional_Assay

Caption: Generalized In Vivo Preclinical Study Workflow.

References

Decoding Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Ji-101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of Ji-101, a novel multi-kinase inhibitor, with other established kinase inhibitors targeting similar pathways. By presenting available experimental data, this document aims to offer an objective resource for evaluating the off-target effects and potential therapeutic windows of these agents.

This compound is an orally administered multi-kinase inhibitor that primarily targets three key receptor tyrosine kinases involved in angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3] The inclusion of EphB4 as a primary target distinguishes this compound from many other angiogenesis inhibitors, offering a novel mechanism of action.[1][2][3]

Kinase Selectivity Profile of this compound

A broad kinase cross-reactivity screening of this compound was conducted using the Ambit KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases. In this analysis, this compound was tested against a panel of 445 kinases.[1][2][3]

The results demonstrated that this compound is a highly selective inhibitor. It displayed high potency against its intended targets—VEGFR2, EphB4, and PDGFRβ—with dissociation constants (Kd) of less than 100 nM.[1][2] Of the 445 kinases screened, only 23 exhibited a Kd value of less than 3000 nM.[1][2] This indicates a very focused activity profile with a low potential for widespread off-target kinase inhibition.

While the comprehensive list of these 23 off-target kinases and their precise Kd values are not publicly available in full detail, the summary data underscores the high selectivity of this compound for its primary angiogenic targets. This high degree of selectivity is a desirable characteristic in targeted therapy, as it can potentially lead to a more favorable safety profile with fewer off-target side effects.

Comparative Kinase Cross-Reactivity

To provide context for the selectivity of this compound, this section compares its profile with those of other multi-kinase inhibitors that also target VEGFR and PDGFR pathways. The following tables summarize publicly available kinome profiling data for several widely used inhibitors. It is important to note that the experimental conditions and the specific kinase panels used in these assays may vary, which can influence the results. The data presented here is intended to provide a general comparative overview.

Table 1: Primary Targets of Selected Kinase Inhibitors

InhibitorPrimary Targets
This compound VEGFR2, PDGFRβ, EphB4
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R
Sorafenib VEGFRs, PDGFRβ, KIT, FLT3, RET, BRAF, CRAF
Pazopanib VEGFRs, PDGFRs, FGFRs, KIT, c-Fms
Axitinib VEGFRs 1, 2, and 3
Lenvatinib VEGFRs, FGFRs, PDGFRα, KIT, RET
Regorafenib VEGFRs, TIE2, PDGFRβ, FGFR, KIT, RET, RAF
Cabozantinib VEGFRs, MET, AXL, RET, KIT, FLT3
Vandetanib VEGFR2, EGFR, RET

Table 2: Comparative Kinase Selectivity Data (KINOMEscan)

This table presents a selection of off-target kinases for various inhibitors based on available KINOMEscan data. The data is presented as the dissociation constant (Kd) in nM, where a lower value indicates stronger binding. Data for this compound's specific off-targets is not publicly available and is therefore represented as "Not Publicly Available."

KinaseThis compound (Kd, nM)Sunitinib (Kd, nM)Pazopanib (Kd, nM)
Primary Targets
KDR (VEGFR2)<100162.1
PDGFRA<1001135
PDGFRB<1001.311
EPHB4<1001,1001,400
Selected Off-Targets
AAK1Not Publicly Available1,100>10,000
ABL1Not Publicly Available1,100>10,000
AURKANot Publicly Available1,300>10,000
CLK1Not Publicly Available22>10,000
FLT3Not Publicly Available9.4120
KITNot Publicly Available4.348
RETNot Publicly Available18130
SRCNot Publicly Available1,200>10,000
Disclaimer: Data is compiled from various public sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. "Not Publicly Available" indicates that specific data for this compound's off-targets was not found in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow for assessing kinase inhibitor selectivity.

Ji-101_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRB PDGFRβ Tumor_Growth Tumor Growth PDGFRB->Tumor_Growth EPHB4 EphB4 Cell_Proliferation Cell Proliferation EPHB4->Cell_Proliferation Ji101 This compound Ji101->VEGFR2 Ji101->PDGFRB Ji101->EPHB4 Kinase_Inhibitor_Selectivity_Workflow Test_Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay Test_Compound->Binding_Assay Kinase_Panel Broad Panel of Kinases (e.g., KINOMEscan) Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (e.g., qPCR) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (Kd or % Inhibition) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

Comparative Analysis of Ji-101 and Pazopanib in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology, with a high mortality rate often attributed to late-stage diagnosis and the development of chemoresistance. Targeted therapies aimed at specific molecular pathways driving tumor growth and angiogenesis have emerged as promising strategies. This guide provides a comparative analysis of two multi-kinase inhibitors, Ji-101 and pazopanib, in the context of ovarian cancer cells. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data on their mechanisms of action, effects on cancer cell processes, and clinical findings to offer a comprehensive overview for the research community.

Mechanism of Action and Target Profiles

Both this compound and pazopanib are orally administered small molecule tyrosine kinase inhibitors (TKIs) that exert their anti-cancer effects by blocking key signaling pathways involved in tumor angiogenesis and proliferation. However, their specific target profiles exhibit some differences.

This compound is a multi-kinase inhibitor that targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)

  • Ephrin type-B receptor 4 (EphB4)[1][2]

The inhibition of VEGFR-2 and PDGFR-β disrupts angiogenesis, the formation of new blood vessels essential for tumor growth. The targeting of EphB4 is a novel mechanism among angiogenesis inhibitors and may offer a distinct advantage in overcoming resistance.[1]

Pazopanib is also a multi-targeted TKI, with activity against:

  • VEGF Receptors (VEGFR-1, -2, and -3)

  • PDGF Receptors (PDGFR-α and -β)

  • Fibroblast Growth Factor Receptors (FGFR-1, -2, and -3)

  • Stem cell factor receptor (c-Kit)[3][4][5]

Pazopanib's broader range of targets within the VEGF and FGF receptor families suggests a comprehensive blockade of pro-angiogenic signaling.

Signaling Pathway of this compound in Ovarian Cancer Cells

Ji101_Pathway Ji101 This compound VEGFR2 VEGFR-2 Ji101->VEGFR2 inhibits PDGFRB PDGFR-β Ji101->PDGFRB inhibits EphB4 EphB4 Ji101->EphB4 inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRB->Angiogenesis PI3K PI3K EphB4->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pazopanib_Pathway Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR inhibits PDGFR PDGFR-α, -β Pazopanib->PDGFR inhibits FGFR FGFR-1, -2, -3 Pazopanib->FGFR inhibits cKit c-Kit Pazopanib->cKit inhibits Downstream Downstream Signaling VEGFR->Downstream PDGFR->Downstream FGFR->Downstream cKit->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis CellProliferation Cell Proliferation Downstream->CellProliferation Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Cellular Assays cluster_in_vivo In Vivo Experiments CellCulture Ovarian Cancer Cell Culture (e.g., SKOV3, OVCAR-8) DrugTreatment Treatment with This compound or Pazopanib (Dose-Response) CellCulture->DrugTreatment Viability Cell Viability (MTT Assay) DrugTreatment->Viability Apoptosis Apoptosis (Annexin V/PI) DrugTreatment->Apoptosis CellCycle Cell Cycle (PI Staining) DrugTreatment->CellCycle WesternBlot Western Blot (Signaling Pathway Analysis) DrugTreatment->WesternBlot DataAnalysis Data Analysis and Comparative Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Xenograft Orthotopic Ovarian Cancer Mouse Model InVivoTreatment In Vivo Dosing with This compound or Pazopanib Xenograft->InVivoTreatment TumorAnalysis Tumor Growth and Survival Analysis InVivoTreatment->TumorAnalysis IHC Immunohistochemistry (e.g., CD31 for Angiogenesis) TumorAnalysis->IHC TumorAnalysis->DataAnalysis IHC->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Ji-101: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ji-101, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazards of this compound

A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]Collect spillage.[1]

Personal Protective Equipment (PPE) and a Step-by-Step Disposal Plan

Proper personal protective equipment and a clear, step-by-step disposal plan are mandatory when handling and disposing of this compound.

Required Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used.[1]

Operational Disposal Plan

Follow these procedural steps for the safe disposal of this compound waste:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound solid waste," "this compound in methanol solution").

    • Include the hazard pictograms for acute toxicity and environmental hazard.

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste storage.[1]

    • Keep the storage area away from direct sunlight and sources of ignition.[1]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of accidental exposure or spill, follow these immediate first aid and spill response measures.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out mouth with water; Do NOT induce vomiting ; call a physician.[1]
Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to your institution's EHS office.

Visual Guidance for Disposal Procedures

To further clarify the disposal process, the following diagrams illustrate the logical workflow for waste disposal decisions and the general experimental workflow for handling chemical waste.

G cluster_0 This compound Disposal Decision Workflow A Waste Generated Containing this compound B Is the waste contaminated with other hazardous materials? A->B C Segregate and label waste streams accordingly B->C Yes D Place in a designated, labeled, and sealed hazardous waste container for this compound B->D No C->D E Store in designated hazardous waste accumulation area D->E F Arrange for disposal by a licensed hazardous waste contractor E->F G No H Yes

Caption: Logical workflow for this compound disposal decisions.

G cluster_1 Chemical Waste Handling Workflow A Identify Waste and Associated Hazards B Select Appropriate PPE A->B C Segregate Waste by Hazard Class B->C D Collect Waste in a Labeled, Compatible Container C->D E Store Container in a Designated Safe Area D->E F Document Waste Generation E->F G Schedule Waste Pickup with EHS or Contractor F->G

Caption: General workflow for handling chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ji-101
Reactant of Route 2
Reactant of Route 2
Ji-101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.